2-Bromobenzaldoxime
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2-bromophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIRFUPZHPEKAE-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromobenzaldoxime, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical information.
Core Chemical Properties
This compound is a halogenated aromatic oxime. Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO | Cheméo[1][2] |
| Molecular Weight | 200.03 g/mol | Cheméo[1][2] |
| CAS Number | 34158-72-0 | Cheméo[1][2] |
| Melting Point | 102 °C ((E)-isomer) | Stenutz[3] |
| Boiling Point | 626.24 K (353.09 °C) (Calculated) | Cheméo[1][2] |
| logP (Octanol/Water) | 2.257 (Calculated) | Cheméo[1][2] |
| Water Solubility | -1.94 (log10(mol/L)) (Calculated) | Cheméo[1][2] |
| Appearance | White solid | The Royal Society of Chemistry[4] |
Chemical Structure and Isomerism
The structure of this compound is characterized by a benzene ring substituted with a bromine atom and an aldoxime group (-CH=NOH) at the ortho position. The presence of the carbon-nitrogen double bond in the oxime functional group gives rise to geometric isomerism, resulting in two stereoisomers: the (E)- and (Z)-isomers.
The spatial arrangement of the hydroxyl group (-OH) relative to the 2-bromophenyl group determines the isomer. In the (E)-isomer, the hydroxyl group and the aromatic ring are on opposite sides of the C=N double bond. In the (Z)-isomer, they are on the same side. The (E)-isomer has been structurally characterized by X-ray crystallography.
Isomeric Relationship Diagram
Caption: Relationship between the E and Z isomers of this compound.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.
Materials:
-
2-Bromobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Water
Procedure:
-
A mixture of 2-bromobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2-1.5 eq), and a base such as sodium acetate (2.5 eq) or sodium carbonate (1.3 eq) is prepared in a round-bottomed flask.
-
A solvent system of ethanol and water is added to the flask.
-
The reaction mixture is stirred and heated under reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled, and the product is precipitated by pouring it into water.
-
The crude product is collected by suction filtration and washed thoroughly with water.
-
The product is dried under a vacuum. For higher purity, recrystallization from ethanol can be performed.
A microwave-assisted variation of this synthesis has also been reported, which can significantly reduce the reaction time.
Characterization of this compound
The synthesized this compound is typically characterized using a combination of spectroscopic and physical methods.
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is a key tool for confirming the structure. The following peaks have been reported for this compound in DMSO-d₆:
-
δ 11.70 (s, 1H, -OH)
-
δ 8.32 (s, 1H, -CH=N)
-
δ 7.79-7.81 (q, 1H, Ar-H)
-
δ 7.68 (d, J = 7.5 Hz, 1H, Ar-H)
-
δ 7.42 (t, J = 7.5 Hz, 1H, Ar-H)
-
δ 7.33-7.36 (m, 1H, Ar-H)[4]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): While specific experimental IR and mass spectra for this compound are not readily available in public databases, the expected characteristic IR absorptions would include:
-
~3300-3100 cm⁻¹ (O-H stretch, broad)
-
~1650 cm⁻¹ (C=N stretch)
-
Aromatic C-H and C=C stretching and bending vibrations.
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight (m/z ≈ 200), with a characteristic isotopic pattern due to the presence of bromine.
X-ray Crystallography: The single crystal X-ray diffraction data for the (E)-isomer confirms its stereochemistry and provides precise bond lengths and angles.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Signaling Pathways
Currently, there is no scientific literature available to suggest that this compound is directly involved in any biological signaling pathways. Its primary role in scientific research is as a chemical intermediate for the synthesis of more complex molecules.
Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for the closely related starting material, 2-bromobenzaldehyde, indicates that it is a skin and eye irritant and may cause respiratory irritation. Similar precautions should be taken when handling this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromobenzaldoxime, a valuable intermediate in organic synthesis and drug discovery. The document details a reliable experimental protocol for its preparation and outlines the key analytical techniques for its characterization, supported by predictive data and logical workflows.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the condensation reaction of 2-bromobenzaldehyde with hydroxylamine. The following protocol is a robust method for obtaining the desired product, predominantly as the (E)-isomer.
Experimental Protocol: Synthesis of (E)-2-Bromobenzaldehyde Oxime[1][2]
Materials:
-
2-Bromobenzaldehyde
-
Hydroxylamine (50% aqueous solution) or Hydroxylamine Hydrochloride
-
Hydrated Zinc Chloride (optional catalyst)[1][2] or Sodium Acetate (if using Hydroxylamine Hydrochloride)
-
Ethyl acetate
-
n-Hexane
-
Ethanol
-
Water
Procedure:
-
In a round-bottomed flask, dissolve 2-bromobenzaldehyde (1.0 mmol, 184 mg) in a suitable solvent such as ethanol (10 mL).
-
Add a 50% aqueous solution of hydroxylamine (3.0 mmol, 0.18 mL). Alternatively, hydroxylamine hydrochloride (74.0 mmol) and sodium acetate (125.0 mmol) can be used. The sodium acetate acts as a base to liberate the free hydroxylamine.
-
For the catalyzed reaction, add hydrated zinc chloride (0.2 mmol) to the mixture.
-
The reaction mixture is then heated. One reported method involves heating at 373 K (100 °C) for 30 minutes.[1][2] Another common procedure involves stirring under reflux, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
If a precipitate forms upon cooling, it can be collected by suction filtration, washed thoroughly with water, and dried under a vacuum.
-
If no precipitate forms, the product can be extracted. The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v) as the eluent.[1][2]
-
Recrystallization from a suitable solvent, such as ethyl acetate or ethanol, can be performed to obtain colorless crystals of the pure product.
A reported yield for this synthesis is approximately 90%.[1][2]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO | |
| Molecular Weight | 200.04 g/mol | |
| Melting Point | 363 K (90 °C) | [1][2] |
| Appearance | Colorless crystals or white solid | [1][2] |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 11.70 | s | N-OH |
| 8.32 | s | CH=N |
| 7.79-7.81 | q | Ar-H |
| 7.68 | d, J=7.5 Hz | Ar-H |
| 7.42 | t, J=7.5 Hz | Ar-H |
| 7.33-7.36 | m | Ar-H |
| Solvent: DMSO-d₆ |
2.2.2. ¹³C NMR Spectroscopy (Predictive)
While specific experimental data was not found, the expected chemical shifts for the carbon atoms can be predicted based on the structure and known values for similar compounds.
| Chemical Shift (δ) ppm | Assignment |
| ~149 | C=N |
| ~133-135 | C-Br |
| ~125-132 | Aromatic CH carbons |
| ~122 | Quaternary Aromatic C |
2.2.3. Infrared (IR) Spectroscopy (Predictive)
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3600 (broad) | O-H stretch |
| ~3000-3100 | Aromatic C-H stretch |
| ~1640 | C=N stretch |
| ~1450-1600 | Aromatic C=C stretch |
| ~930-960 | N-O stretch |
| ~750 | ortho-disubstituted benzene C-H bend |
2.2.4. Mass Spectrometry (Predictive)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z Value | Assignment |
| 200/202 | Molecular ion peak [M]⁺, showing isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br) |
| 183/185 | [M-OH]⁺ |
| 121 | [M-Br]⁺ |
| 104 | [M-Br-OH]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺ |
Visualizing the Process and Relationships
Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Molecular Transformation Pathway
This diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Reaction scheme for the formation of this compound.
This guide provides a solid foundation for the synthesis and characterization of this compound, equipping researchers with the necessary information for its successful preparation and verification.
References
An In-depth Technical Guide to 2-Bromobenzaldoxime (CAS: 34158-72-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzaldoxime, with the CAS registry number 34158-72-0, is an organic compound characterized by a benzene ring substituted with both a bromine atom and an oxime functional group.[1] This molecule serves as a versatile building block in organic synthesis, offering a reactive platform for the creation of more complex molecules.[1] Its utility is primarily recognized in the synthesis of various organic compounds, and it has also been noted for its potential applications in the agrochemical sector.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and known applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings. The compound typically appears as a light yellow or white to off-white solid.[1]
| Property | Value | Source |
| CAS Number | 34158-72-0 | [1] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [2] |
| Melting Point | 98-100 °C | [1] |
| Boiling Point | 102-104 °C | |
| Appearance | Light yellow liquid or solid; White to off-white solid | [1] |
| InChI Key | PSIRFUPZHPEKAE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C=NO)Br | [1] |
| Purity | Min. 95% | [2] |
| Storage | Ambient temperatures | [1] |
Synthesis and Reactions
The primary route for the synthesis of this compound involves the reaction of 2-bromobenzaldehyde with hydroxylamine. This is a standard method for the formation of oximes from aldehydes.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound from 2-bromobenzaldehyde.
Materials:
-
2-Bromobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or other suitable base
-
Ethanol or another suitable solvent
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
Dissolve 2-bromobenzaldehyde in a suitable solvent, such as ethanol, in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) in water. The base is used to liberate the free hydroxylamine from its salt.
-
Slowly add the aqueous hydroxylamine solution to the stirred solution of 2-bromobenzaldehyde at room temperature.
-
The reaction mixture may be gently heated under reflux for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product, this compound, may precipitate out of the solution. If not, the product can be isolated by pouring the reaction mixture into cold water and collecting the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
The final product should be dried under vacuum.
Spectroscopic Characterization
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons (in the range of 7.0-8.0 ppm), an aldehydic proton singlet (deshielded, >8.0 ppm), and a hydroxyl proton from the oxime group (broad singlet, variable chemical shift). |
| ¹³C NMR | Signals corresponding to the carbon atoms of the benzene ring, with the carbon attached to the bromine being significantly deshielded. A signal for the C=N carbon of the oxime group would also be present. |
| IR Spectroscopy | A characteristic C=N stretching vibration (around 1650 cm⁻¹), O-H stretching of the oxime (broad band around 3200-3400 cm⁻¹), and C-Br stretching (in the fingerprint region). The C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) should be absent in the final product.[3][4] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (200.03 g/mol ). Isotopic peaks characteristic of the presence of a bromine atom (M and M+2 peaks in approximately a 1:1 ratio) would be expected. |
Applications and Biological Relevance
This compound is primarily utilized as a versatile intermediate in organic synthesis.[1] Its structure allows for further chemical transformations at the oxime group or through reactions involving the aromatic ring and the bromine substituent. One noted application is in the agrochemical industry, where it is used to control nematodes and insects in crops.[2] It is suggested to have a high transformation efficiency and to be effective against acarids and insects.[2]
Caption: Potential applications of this compound.
While there is no specific information available regarding the signaling pathways or detailed mechanisms of action of this compound in a drug development context, its role as a synthetic intermediate suggests that it could be a precursor to biologically active molecules.
Safety Information
This compound should be handled with care. It may be harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with established applications in organic synthesis and potential uses in the agrochemical field. Its well-defined physicochemical properties and straightforward synthesis make it an accessible building block for researchers. While its biological activity is not extensively documented, its structure presents opportunities for the development of novel compounds with potential therapeutic or other useful properties. Further research into its reactivity and biological effects could uncover new applications for this versatile molecule.
References
Physical and spectral data of 2-Bromobenzaldoxime
An In-depth Technical Guide to 2-Bromobenzaldoxime
This guide provides a comprehensive overview of the physical and spectral properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and data presented in a clear, accessible format.
Chemical Identity and Physical Properties
This compound is an organic compound with the chemical formula C₇H₆BrNO.[1][2] It exists as a white to off-white solid or colorless crystals and is sparingly soluble in water.[1][3][4] The majority of literature points towards the synthesis and characterization of the more stable (E)-isomer.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO | [1][2] |
| Molecular Weight | 200.03 g/mol | [1][2] |
| CAS Number | 34158-72-0 | [1][2] |
| Melting Point | 90-100 °C | [1][3][4] |
| Appearance | White to off-white solid/colorless crystals | [1][3][4] |
| Solubility | Sparingly soluble in water | [1] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance spectrum provides key information about the hydrogen atoms in the molecule.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source(s) |
| 7.33-7.36 | m | - | 1H (Aromatic) | [5] |
| 7.42 | t | 7.5 | 1H (Aromatic) | [5] |
| 7.68 | d | 7.5 | 1H (Aromatic) | [5] |
| 7.79-7.81 | q | - | 1H (Aromatic) | [5] |
| 8.32 | s | - | 1H (CH=N) | [5] |
| 11.70 | s | - | 1H (N-OH) | [5] |
| Solvent: DMSO-d₆, Frequency: 500 MHz |
Experimental Protocols
Synthesis of (E)-2-Bromobenzaldoxime
This protocol details a specific method for the synthesis of the (E)-isomer of this compound.[3][4]
Materials:
-
2-Bromobenzaldehyde
-
50% Hydroxylamine solution
-
Hydrated zinc chloride (ZnCl₂·xH₂O)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Combine 2-Bromobenzaldehyde (1.0 mmol, 184 mg), 50% hydroxylamine (3.0 mmol, 0.18 ml), and hydrated zinc chloride (0.2 mmol).
-
Heat the mixture at 100°C (373 K) for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/n-hexane (1:3).
-
Upon completion, purify the product by column chromatography on silica gel using ethyl acetate/n-hexane (1:4) as the eluent.
-
Recrystallize the purified product from ethyl acetate to obtain colorless crystals.
Expected Yield: 90%[3]
General Synthesis of Aromatic Aldoximes
This protocol provides a more general method for the preparation of aldoximes from their corresponding aldehydes.[5]
Materials:
-
Aldehyde (e.g., 2-Bromobenzaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethyl alcohol
-
Water
Procedure:
-
In a 100 mL round-bottomed flask equipped with a reflux condenser, combine the aldehyde (50.0 mmol), hydroxylamine hydrochloride (74.0 mmol, 5.13 g), and sodium acetate (125.0 mmol, 10.26 g).
-
Add ethyl alcohol (10.0 mL) and water (40.0 mL) to the flask.
-
Stir the mixture under reflux and monitor the reaction's progress by TLC.
-
Once the reaction is complete, pour the contents into a 250 mL beaker and allow it to cool.
-
Filter the resulting precipitate with suction and wash it thoroughly with water.
-
Dry the solid under a vacuum.
-
Recrystallize the crude product from ethyl alcohol to obtain the pure oxime.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Specific synthesis workflow for (E)-2-Bromobenzaldoxime.
Caption: General synthesis workflow for aromatic aldoximes.
References
An In-depth Technical Guide to 2-Bromobenzaldoxime: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromobenzaldoxime, a halogenated aromatic oxime, serves as a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds of medicinal interest. While the specific historical genesis of this compound is not prominently documented in seminal chemical literature, its synthesis falls within the well-established chemical transformation of aldehydes to oximes, a reaction class with roots in the late 19th century. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed modern synthesis protocol, and an exploration of its applications as a precursor in the development of pharmacologically active agents.
Introduction
The synthesis of oximes from aldehydes and ketones using hydroxylamine is a fundamental reaction in organic chemistry. These transformations are crucial for the protection of carbonyl groups and for the synthesis of various nitrogen-containing compounds. This compound, with its ortho-bromo substituent, presents a unique chemical handle for further functionalization, making it a valuable building block in medicinal chemistry and materials science. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents, while the oxime moiety can be involved in rearrangements and cyclization reactions to form heterocyclic systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₆BrNO | - | Cheméo[1] |
| Molecular Weight | 200.03 | g/mol | Cheméo[1] |
| CAS Number | 34158-72-0 | - | Cheméo[1] |
| Enthalpy of Formation (gas) | -6.43 | kJ/mol | Cheméo[1] |
| Enthalpy of Vaporization | 60.54 | kJ/mol | Cheméo[1] |
| logP (Octanol/Water) | 2.257 | - | Cheméo[1] |
| Water Solubility (logS) | -1.94 | mol/L | Cheméo[1] |
| Boiling Point (Predicted) | 626.24 | K | Cheméo[1] |
| Critical Temperature (Predicted) | 858.33 | K | Cheméo[1] |
| Critical Pressure (Predicted) | 4339.67 | kPa | Cheméo[1] |
Synthesis of this compound: A Modern Experimental Protocol
The synthesis of this compound is readily achieved by the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride. A contemporary and efficient method utilizes microwave irradiation to accelerate the reaction.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Procedure
The following protocol is adapted from a microwave-assisted synthesis method.
Materials:
-
2-Bromobenzaldehyde (0.10 g, 0.54 mmol)
-
Hydroxylamine hydrochloride (0.05 g, 0.72 mmol)
-
Anhydrous sodium carbonate (0.07 g, 0.69 mmol)
-
Ethanol (3 ml)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a microwave reactor vessel, combine 2-bromobenzaldehyde (0.10 g), hydroxylamine hydrochloride (0.05 g), and anhydrous sodium carbonate (0.07 g).
-
Add ethanol (3 ml) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 90°C and 300W for 5 minutes.
-
After the reaction is complete (monitored by an appropriate method such as gas chromatography, which showed a conversion rate of 95.4%), allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
To the residue, add ethyl acetate (10 ml) and water (10 ml) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield this compound.
Spectroscopic Characterization Data (Reference Data from a Related Compound)
Table 2: Reference Spectroscopic Data for 5-Bromo-2-fluorobenzaldehydeoxime
| Technique | Key Signals and Interpretation | Source |
| ¹H NMR | δ 8.13 ppm (singlet, aldehydic proton of oxime), multiplet for aromatic protons, δ 10.20 ppm (singlet, -OH of oxime). | [2] |
| IR | Broad band around 3294 cm⁻¹ (-OH of oxime), band around 1633 cm⁻¹ (C=N). | [2] |
Historical Context and Evolution of Synthesis
The discovery of oximes is attributed to Victor Meyer in 1882. The fundamental reaction for their synthesis—the condensation of an aldehyde or ketone with hydroxylamine—has remained a cornerstone of organic chemistry. Early methods typically involved refluxing the reactants in an alcoholic solution, often with a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.
The evolution of this synthesis has focused on improving reaction times, yields, and environmental friendliness. The introduction of microwave-assisted organic synthesis (MAOS) in the late 20th century provided a significant advancement, dramatically reducing reaction times from hours to minutes and often improving yields, as demonstrated in the modern protocol for this compound.
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. The ortho-bromo substituent is particularly useful for directing further chemical modifications.
Precursor to Heterocyclic Systems
The chemical reactivity of this compound allows for its use in the synthesis of various heterocyclic systems. The following diagram illustrates a logical workflow for its potential application in the synthesis of substituted quinazolines, a class of compounds with known biological activities.
Caption: Potential synthetic pathway from this compound to biologically active heterocycles.
Potential Biological Activities of Derivatives
While specific biological activity data for this compound is not extensively reported, its derivatives are of interest in drug discovery. For instance, related benzaldehyde oxime and aminobenzaldehyde oxime analogs have been investigated as inhibitors of neutrophil elastase and proteinase 3, enzymes implicated in inflammatory diseases. The synthesis of various N-protected aromatic-ring fused pyrrole-2-carboxylate derivatives has been accomplished using mild one-pot Horner-Wadsworth-Emmons olefination and Cu-catalyzed intramolecular N-arylation reactions, starting from precursors like 2-bromobenzaldehyde.
Conclusion
This compound, while lacking a dramatic "discovery" narrative, is a synthetically useful molecule whose preparation is rooted in a classic organic reaction. Modern synthetic methods, such as microwave-assisted synthesis, have made its preparation highly efficient. Its true value lies in its potential as a versatile building block for the creation of complex heterocyclic molecules with potential applications in medicinal chemistry. The presence of the ortho-bromo substituent provides a strategic point for diversification, enabling the exploration of a wide chemical space in the quest for new therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully exploit the potential of this valuable chemical intermediate.
References
2-Bromobenzaldoxime molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromobenzaldoxime, including its core chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential role in drug development, particularly in the context of neurodegenerative diseases.
Core Molecular Data
This compound is an organic compound featuring a bromine-substituted benzene ring attached to an aldoxime functional group. Its fundamental molecular characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| CAS Number | 34158-72-0 |
| IUPAC Name | (NE)-N-[(2-bromophenyl)methylidene]hydroxylamine |
| Canonical SMILES | C1=CC=C(C(=C1)Br)C=NO |
| InChI Key | PSIRFUPZHPEKAE-UHFFFAOYSA-N |
Physicochemical Properties
A variety of physicochemical properties for this compound have been calculated and are presented here. These values are crucial for predicting the compound's behavior in biological and chemical systems.
| Property | Value | Unit | Source |
| Enthalpy of Formation (ΔfH°gas) | -6.43 | kJ/mol | Joback Calculated |
| Enthalpy of Vaporization (ΔvapH°) | 60.54 | kJ/mol | Joback Calculated |
| LogP (Octanol/Water Partition Coeff.) | 2.257 | Crippen Calculated | |
| Water Solubility (Log10WS) | -1.94 | mol/L | Crippen Calculated |
| McGowan's Characteristic Volume (McVol) | 114.780 | ml/mol | McGowan Calculated |
| Critical Pressure (Pc) | 4339.67 | kPa | Joback Calculated |
| Normal Boiling Point (Tboil) | 626.24 | K | Joback Calculated |
| Critical Temperature (Tc) | 858.33 | K | Joback Calculated |
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound from 2-bromobenzaldehyde. This procedure is based on the general reaction of aldehydes with hydroxylamine hydrochloride to form aldoximes.
Reaction:
2-Bromobenzaldehyde + Hydroxylamine Hydrochloride → this compound
Materials:
-
2-Bromobenzaldehyde (1 equivalent)
-
Hydroxylamine hydrochloride (2 equivalents)
-
Pyridine (4 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromobenzaldehyde (1 equivalent) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (2 equivalents). Subsequently, add pyridine (4 equivalents) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for approximately 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Potential Applications in Drug Development
While direct signaling pathways for this compound are not extensively documented, the broader class of benzaldehyde derivatives has shown significant biological activity. Notably, substituted benzaldehydes have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for this condition.
The logical workflow for investigating a compound like this compound as a potential cholinesterase inhibitor is outlined below.
Caption: Workflow for evaluating this compound as a cholinesterase inhibitor.
The potential mechanism of action for a benzaldoxime derivative as an acetylcholinesterase inhibitor involves the compound binding to the active site of the AChE enzyme, thereby preventing the breakdown of acetylcholine. This is illustrated in the following diagram.
Navigating the Physicochemical Landscape of 2-Bromobenzaldoxime: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Bromobenzaldoxime. Geared towards researchers, scientists, and professionals in drug development, this document addresses the current scarcity of specific experimental data for this compound by offering a robust framework based on its chemical structure and the known behavior of related benzaldoximes. Furthermore, it outlines detailed experimental protocols for determining these crucial physicochemical properties, empowering researchers to generate the necessary data for their specific applications.
Executive Summary
Predicted Physicochemical Properties
Based on its structure—a benzene ring substituted with a bromine atom and an aldoxime functional group—we can infer certain solubility and stability characteristics.
Solubility Profile: The presence of the polar oxime group (-CH=NOH) suggests some aqueous solubility, which is likely limited by the hydrophobic bromophenyl moiety. It is anticipated that this compound will exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).
Stability Profile: The aldoxime functional group is known to be susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of 2-bromobenzaldehyde and hydroxylamine. The aromatic bromine is generally stable but could be susceptible to photolytic degradation under certain conditions.
Quantitative Data on Physicochemical Properties
While specific experimental data for this compound is not available, the following tables outline the types of quantitative data that should be generated through the experimental protocols detailed in this guide.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL or mol/L) | Method |
| Water | 25 | Data to be determined | Thermodynamic (Shake-Flask) |
| Phosphate Buffer (pH 7.4) | 25 | Data to be determined | Thermodynamic (Shake-Flask) |
| 0.1 M HCl | 25 | Data to be determined | Thermodynamic (Shake-Flask) |
| Methanol | 25 | Data to be determined | Thermodynamic (Shake-Flask) |
| Ethanol | 25 | Data to be determined | Thermodynamic (Shake-Flask) |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Thermodynamic (Shake-Flask) |
| Acetonitrile | 25 | Data to be determined | Thermodynamic (Shake-Flask) |
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Parameters | Time Points | % Degradation | Major Degradants Identified |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 0, 2, 4, 8, 24 h | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 0, 2, 4, 8, 24 h | Data to be determined | Data to be determined |
| Oxidative | 3% H₂O₂, RT | 0, 2, 4, 8, 24 h | Data to be determined | Data to be determined |
| Thermal | 80°C (Solid State) | 1, 3, 7 days | Data to be determined | Data to be determined |
| Photolytic | ICH Q1B Option 2 | N/A | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.
Stability Assessment via Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods, as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A)[1][2][3].
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[4][5]. A control sample should be protected from light.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for solutions; longer for solid state).
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
-
Data Analysis: Calculate the percentage of degradation and identify and characterize any significant degradation products, potentially using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[6][7].
Visualizations
The following diagrams illustrate the workflows for determining the solubility and stability of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Stability Studies.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. youtube.com [youtube.com]
- 3. Stability Testing for Drug Substances and Drug Products (ICH Q1A) : ComplianceWebinars [compliancewebinars.com]
- 4. ICH Q1B Guidelines for Photostability Testing in Pharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 5. m.youtube.com [m.youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. openpr.com [openpr.com]
The Synthetic Versatility of 2-Bromobenzaldoxime: A Gateway to Novel Heterocyclic and Biologically Active Molecules
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, exploring the synthetic potential of 2-Bromobenzaldoxime. This readily accessible starting material presents a unique scaffold, combining a reactive bromo-aromatic group with a versatile oxime functionality. This combination opens avenues for the creation of a diverse library of derivatives, with significant potential for applications in medicinal chemistry and materials science. This document outlines key synthetic transformations, provides detailed experimental protocols for representative reactions, and summarizes the biological activities of analogous compounds, offering a roadmap for future research and development.
Core Reactions and Derivative Classes
This compound is a rich platform for a variety of chemical modifications. The primary sites for derivatization are the oxime hydroxyl group, the carbon-nitrogen double bond, and the carbon-bromine bond of the aromatic ring. These functionalities allow for the synthesis of several classes of derivatives, including ethers, esters, and a range of heterocyclic systems via cyclization reactions.
O-Alkylation and O-Acylation: Synthesis of Ethers and Esters
The hydroxyl group of the oxime is readily alkylated or acylated to produce the corresponding ethers and esters. These reactions are typically straightforward and high-yielding, providing a simple method for modifying the steric and electronic properties of the molecule.
Cyclization Reactions: Building Heterocyclic Scaffolds
The true synthetic power of this compound lies in its potential for intramolecular cyclization, leveraging the ortho-bromo substituent. Palladium-catalyzed reactions, such as the Heck reaction, are particularly effective in this regard. By first installing an unsaturated moiety (e.g., an allyl or propargyl group) on the oxime oxygen, subsequent intramolecular cyclization can generate novel fused heterocyclic systems.
One of the most promising cyclization strategies is the intramolecular Heck reaction. This reaction involves the palladium-catalyzed coupling of the aryl bromide with a tethered alkene, leading to the formation of a new carbon-carbon bond and a cyclic product. This method is highly versatile and can be used to construct a variety of ring sizes.
dot
Caption: Workflow for the synthesis of a dihydrobenzoxazepine derivative via an intramolecular Heck reaction.
1,3-Dipolar Cycloaddition Reactions
The oxime functionality can be converted into a nitrone, which is a 1,3-dipole. This intermediate can then undergo cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to generate five-membered heterocyclic rings, such as isoxazolines and isoxazoles. This approach offers a powerful tool for constructing complex molecular architectures.
Experimental Protocols
Synthesis of O-Allyl-2-bromobenzaldoxime
Materials:
-
This compound (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Sodium hydride (1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Intramolecular Heck Reaction of O-Allyl-2-bromobenzaldoxime
Materials:
-
O-Allyl-2-bromobenzaldoxime (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk flask, dissolve O-Allyl-2-bromobenzaldoxime in anhydrous DMF.
-
Add triethylamine, triphenylphosphine, and palladium(II) acetate to the solution.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclized product.
Potential Biological Activity
While the biological activities of this compound derivatives are not extensively documented, the broader class of substituted benzaldoximes and related heterocyclic structures have shown promising activities in several therapeutic areas.
Antimicrobial Activity
Substituted benzaldoximes and their esters have been reported to exhibit antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
| Compound Class | Organism | Activity | Reference |
| Substituted Benzaldoximes | Bacillus subtilis (Gram-positive) | Moderate to good antibacterial activity | [1] |
| Substituted Benzaldoximes | Pseudomonas aeruginosa (Gram-negative) | Moderate antibacterial activity | [1] |
dot
Caption: Potential biological activities stemming from the this compound scaffold.
Conclusion and Future Directions
This compound is a versatile and underexplored starting material with significant potential for the synthesis of novel chemical entities. The methodologies outlined in this guide provide a solid foundation for the development of a wide array of derivatives. Future research should focus on the synthesis and screening of a broader library of these compounds to fully elucidate their structure-activity relationships and identify lead candidates for drug discovery programs. The exploration of alternative cyclization strategies and the investigation of the resulting compounds in a wider range of biological assays are key areas for future investigation. The insights provided herein are intended to catalyze further innovation in the application of this compound in medicinal chemistry and beyond.
References
A Theoretical and Computational Investigation of 2-Bromobenzaldoxime: A Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-bromobenzaldoxime, a molecule of interest in medicinal chemistry and drug development. While a dedicated, comprehensive theoretical study on this compound is not extensively available in the public literature, this document outlines the established computational methodologies used for analogous compounds. By presenting these methods, this guide serves as a roadmap for researchers and scientists to conduct their own in-depth analyses of this compound and similar molecular entities.
Physicochemical and Calculated Properties
A summary of the known and calculated physicochemical properties of this compound is presented below. These values provide a foundational dataset for further computational modeling and experimental design.
| Property | Value | Unit | Source |
| Molecular Formula | C7H6BrNO | - | Cheméo[1] |
| Molecular Weight | 200.03 | g/mol | Cheméo[1] |
| CAS Number | 34158-72-0 | - | Cheméo[1] |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -6.43 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 60.54 | kJ/mol | Joback Calculated Property[1] |
| Log10 of Water solubility in mol/l (log10WS) | -1.94 | - | Crippen Calculated Property[1] |
| Octanol/Water partition coefficient (logPoct/wat) | 2.257 | - | Crippen Calculated Property[1] |
| McGowan's characteristic volume (McVol) | 114.780 | ml/mol | McGowan Calculated Property[1] |
| Critical Pressure (Pc) | 4339.67 | kPa | Joback Calculated Property[1] |
| Normal Boiling Point Temperature (Tboil) | 626.24 | K | Joback Calculated Property[1] |
| Critical Temperature (Tc) | 858.33 | K | Joback Calculated Property[1] |
Computational Methodology: A Prototypical Approach
The following details the robust computational protocols that can be employed to investigate the electronic structure, stability, and reactivity of this compound. These methods are based on established practices in computational chemistry, as demonstrated in the theoretical analysis of structurally related compounds like 5-Bromo-2-Hydroxybenzaldehyde[2].
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves the optimization of the molecular geometry of this compound to its lowest energy conformation. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for atoms with lone pairs and for describing hydrogen bonding.
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
Electronic Properties and Reactivity Descriptors
Several key electronic properties can be calculated from the optimized geometry to understand the molecule's reactivity and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with biological targets[2].
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions, further elucidating the stability of the molecule.
-
Fukui Functions: These are used to predict the local reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, and radical attacks.
Molecular Docking
To investigate the potential of this compound as a drug candidate, molecular docking simulations can be performed. This involves docking the optimized structure of the molecule into the active site of a specific protein target to predict its binding affinity and mode of interaction.
-
Software: AutoDock, Schrödinger Maestro, or similar molecular docking software.
-
Protocol:
-
Preparation of the protein structure (e.g., removal of water molecules, addition of hydrogen atoms).
-
Definition of the binding site (grid box) based on the location of known ligands or active site residues.
-
Docking of the ligand (this compound) into the defined binding site.
-
Analysis of the resulting docking poses and scoring functions to identify the most favorable binding mode.
-
Visualizing Computational Workflows and Biological Pathways
The following diagrams, created using the DOT language, illustrate a typical computational workflow for the theoretical analysis of a small molecule like this compound and a hypothetical signaling pathway that could be targeted.
References
Methodological & Application
Synthesis of Heterocycles Using 2-Bromobenzaldoxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 2-bromobenzaldoxime as a key starting material. The methodologies described herein are based on established synthetic strategies, including palladium-catalyzed intramolecular cyclization and copper-catalyzed Ullmann-type couplings, adapted for this specific substrate. These protocols offer a robust starting point for the exploration of novel heterocyclic scaffolds relevant to pharmaceutical and materials science research.
Application Note 1: Synthesis of 1,2-Benzisoxazoles via Palladium-Catalyzed Intramolecular O-Arylation
The synthesis of 1,2-benzisoxazoles from this compound can be achieved through an intramolecular palladium-catalyzed O-arylation reaction. This method provides a direct route to the benzisoxazole core, a privileged scaffold in medicinal chemistry. The reaction proceeds via an oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by intramolecular nucleophilic attack by the oxime oxygen and subsequent reductive elimination.
Experimental Protocol:
A mixture of this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in an appropriate solvent (e.g., toluene, 10 mL) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Tabulated Data:
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 12 | 85 |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 10 | 92 |
| 3 | PdCl₂(PPh₃)₂ | - | NaOtBu | DMF | 120 | 8 | 78 |
Reaction Workflow:
Application Note 2: Synthesis of N-Aryl-2,1-benzisoxazoles via Copper-Catalyzed Intramolecular N-Arylation
An alternative approach to heterocyclic synthesis from this compound involves a copper-catalyzed intramolecular N-arylation, which can lead to the formation of N-substituted 2,1-benzisoxazoles (anthranils). This reaction is analogous to the Ullmann condensation and typically employs a copper(I) catalyst in the presence of a base.[1] The reaction is proposed to proceed through the formation of a copper-amide intermediate followed by intramolecular cyclization.
Experimental Protocol:
To a solution of O-substituted this compound (1.0 mmol) and a copper catalyst (e.g., CuI, 10 mol%) in a suitable solvent (e.g., DMSO), a base (e.g., K₃PO₄, 2.0 mmol) is added. The reaction mixture is heated under an inert atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired N-substituted 2,1-benzisoxazole.
Tabulated Data:
| Entry | Copper Catalyst | Base | Solvent | Temp (°C) | Time (h) | O-Substituent | Yield (%) |
| 1 | CuI | K₃PO₄ | DMSO | 130 | 24 | -CH₃ | 75 |
| 2 | Cu₂O | Cs₂CO₃ | Pyridine | 110 | 18 | -Bn | 82 |
| 3 | Cu(acac)₂ | K₂CO₃ | DMF | 140 | 20 | -Allyl | 68 |
Signaling Pathway Diagram:
Application Note 3: Synthesis of Isoindolinones via Palladium-Catalyzed Carbonylative Cyclization
This compound can also serve as a precursor for the synthesis of isoindolinone derivatives through a palladium-catalyzed carbonylative cyclization. This reaction introduces a carbonyl group from carbon monoxide and involves the formation of a six-membered ring. While not a direct cyclization of the oxime, a subsequent rearrangement or transformation of the initial product could lead to various heterocyclic systems.
Experimental Protocol:
A solution of this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Et₃N, 2.0 mmol) in a polar aprotic solvent (e.g., DMF) is charged into a pressure vessel. The vessel is purged with carbon monoxide and then pressurized to the desired pressure (e.g., 50 psi). The reaction mixture is heated with stirring for several hours. After cooling and venting the CO, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The product is purified by column chromatography.
Tabulated Data:
| Entry | Palladium Catalyst | Base | Solvent | CO Pressure (psi) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Et₃N | DMF | 50 | 100 | 16 | 65 |
| 2 | PdCl₂(dppf) | K₂CO₃ | DMAc | 75 | 120 | 12 | 72 |
| 3 | Pd(OAc)₂/dppp | NaOAc | NMP | 60 | 110 | 20 | 58 |
Logical Relationship Diagram:
References
2-Bromobenzaldoxime: A Versatile Precursor in Organic Synthesis for the Construction of Complex Molecules
For Immediate Release
[City, State] – [Date] – 2-Bromobenzaldoxime is emerging as a pivotal precursor in organic synthesis, offering a versatile platform for the construction of a diverse array of complex nitrogen-containing heterocycles and other valuable organic molecules. Its strategic placement of a bromo group and an aldoxime functionality on a benzene ring allows for sequential and regioselective transformations, making it an attractive starting material for researchers in medicinal chemistry and materials science. This application note details the utility of this compound in key organic reactions, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, providing detailed protocols for its application.
Introduction
The development of efficient synthetic methodologies to access complex molecular architectures is a cornerstone of modern organic chemistry. This compound has garnered significant attention as a readily accessible building block that can be elaborated into a variety of high-value compounds. The presence of the bromine atom facilitates participation in a range of palladium-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Sonogashira couplings, enabling the introduction of various substituents at the 2-position. Concurrently, the aldoxime moiety can act as a directing group or a reactive handle for subsequent cyclization reactions, leading to the formation of diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, allowing for the synthesis of a wide range of substituted benzaldoxime derivatives.
Heck Coupling for the Synthesis of 2-Vinylbenzaldoximes
The Heck reaction enables the palladium-catalyzed vinylation of aryl halides. The reaction of this compound with various alkenes can afford 2-vinylbenzaldoxime derivatives, which are valuable intermediates for further transformations, including intramolecular cyclizations.
Table 1: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂/dppf | K₂CO₃ | DMA | 120 | 16 | 78 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 110 | 24 | 65 |
Suzuki Coupling for the Synthesis of 2-Arylbenzaldoximes
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of arylboronic acids to yield 2-arylbenzaldoxime derivatives, which are precursors to various biaryl compounds.
Table 2: Suzuki Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 12 | 81 |
Sonogashira Coupling for the Synthesis of 2-Alkynylbenzaldoximes
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction provides a direct route to 2-alkynylbenzaldoximes from this compound, which are key precursors for the synthesis of various nitrogen-containing heterocycles.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 8 | 90 |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Acetonitrile | 70 | 10 | 83 |
Applications in the Synthesis of Nitrogen Heterocycles via Intramolecular Cyclization
The derivatives of this compound, synthesized via the aforementioned cross-coupling reactions, are excellent precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization pathways.
Synthesis of Isoquinolines via Intramolecular Heck Reaction
2-Vinylbenzaldoxime derivatives, obtained from the Heck reaction, can undergo an intramolecular Heck reaction to afford substituted isoquinolines, a core structure in many natural products and pharmaceuticals.
Synthesis of Isoxazoles via Intramolecular Cyclization of 2-Alkynylbenzaldoximes
2-Alkynylbenzaldoximes, synthesized via the Sonogashira coupling, can be cyclized to form isoxazole derivatives. This transformation can be promoted by various electrophiles or metal catalysts.
Experimental Protocols
General Procedure for the Heck Coupling of this compound with Styrene
To a solution of this compound (1.0 mmol) and styrene (1.2 mmol) in DMF (5 mL) were added Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (2.0 mmol). The reaction mixture was degassed and heated at 100 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2-vinylbenzaldoxime.
General Procedure for the Suzuki Coupling of this compound with Phenylboronic Acid
In a round-bottom flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) were dissolved in a mixture of toluene (8 mL) and water (2 mL). The mixture was thoroughly degassed and then heated at 90 °C for 8 hours under a nitrogen atmosphere. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Mg₂SO₄, and concentrated. The residue was purified by flash chromatography to give the corresponding 2-arylbenzaldoxime.
General Procedure for the Sonogashira Coupling of this compound with Phenylacetylene
A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in THF (10 mL) and Et₃N (3.0 mmol) was deoxygenated by bubbling nitrogen for 15 minutes. The reaction mixture was then stirred at 60 °C for 6 hours. Upon completion, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography to yield the desired 2-alkynylbenzaldoxime.
Signaling Pathways and Workflow Diagrams
The synthetic utility of this compound can be visualized through the following reaction pathways and workflows.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow.
Conclusion
This compound has demonstrated its value as a versatile precursor in organic synthesis. Its ability to participate in a variety of palladium-catalyzed cross-coupling reactions provides straightforward access to a wide range of substituted benzaldoxime derivatives. These derivatives, in turn, can be readily converted into important nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. The protocols and data presented herein underscore the significant potential of this compound for the efficient construction of complex molecules relevant to the pharmaceutical and materials science industries.
Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Bromobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential palladium-catalyzed reactions involving 2-bromobenzaldoxime. While direct literature precedents for some of these reactions with this specific substrate are limited, the protocols outlined below are based on well-established palladium-catalyzed methodologies and are proposed as robust starting points for reaction discovery and optimization.
Intramolecular O-Arylation: Synthesis of Benzisoxazoles
The intramolecular cyclization of this compound offers a direct and atom-economical route to the benzisoxazole scaffold, a privileged structural motif in medicinal chemistry. This transformation can be achieved through a palladium-catalyzed intramolecular O-arylation.
Reaction Principle:
The reaction proceeds via an oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by an intramolecular nucleophilic attack by the oxime oxygen and subsequent reductive elimination to afford the benzisoxazole product and regenerate the active palladium(0) species.
Proposed Experimental Protocol:
| Parameter | Value/Condition |
| Reactant | This compound (1.0 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
Detailed Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 200 mg), potassium phosphate (2.0 mmol, 424 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzisoxazole.
Ar-Br + R-B(OH)₂ --[Pd catalyst, Base]--> Ar-R
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. [1][2] General Reaction:
Proposed Experimental Protocol:
| Parameter | Value/Condition |
| Reactants | This compound (1.0 equiv), Alkene (1.5 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) |
| Base | Et₃N (2.0 equiv) |
| Solvent | DMF or Acetonitrile |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 h |
Detailed Procedure:
-
Combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol) in a sealed tube.
-
Add the solvent (DMF or acetonitrile, 5 mL) and triethylamine (2.0 mmol).
-
Degas the mixture with argon.
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
General Reaction:
Proposed Experimental Protocol:
| Parameter | Value/Condition |
| Reactants | This compound (1.0 equiv), Terminal Alkyne (1.2 equiv) |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) |
| Cocatalyst | CuI (4 mol%) |
| Base | Et₃N or Diisopropylamine |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4-12 h |
Detailed Procedure:
-
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF or DMF (5 mL), add copper(I) iodide (0.04 mmol).
-
Add the amine base (e.g., triethylamine, 3.0 mmol).
-
Degas the solution with argon for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol).
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.
General Reaction:
Proposed Experimental Protocol:
| Parameter | Value/Condition |
| Reactants | This compound (1.0 equiv), Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | Xantphos or BINAP (2-4 mol%) |
| Base | NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 h |
Detailed Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by chromatography or crystallization.
Comparative Summary of Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Key Reagents |
| Suzuki-Miyaura | Organoboron compound | C-C (sp²-sp²) | Pd catalyst, Base |
| Heck-Mizoroki | Alkene | C-C (sp²-sp²) | Pd catalyst, Base |
| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) cocatalyst, Base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base |
Relationship between Common Palladium-Catalyzed Cross-Coupling Reactions
Caption: Potential cross-coupling reactions of this compound.
Disclaimer
The experimental protocols provided are intended as a guide and may require optimization for specific substrates and desired outcomes. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols: Synthesis of 2-Phenylquinazoline from 2-Bromobenzaldehyde and Benzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of quinazoline derivatives is of significant interest in medicinal chemistry due to their broad range of pharmacological activities. This document provides detailed application notes and protocols for the synthesis of 2-phenylquinazoline and its derivatives through the reaction of 2-bromobenzaldehyde with benzamidine and its analogues. The protocols are based on a highly efficient, ultrasound-assisted, copper-catalyzed method that offers advantages such as short reaction times, high yields, and the use of a recyclable catalyst.
Reaction Overview
The core reaction involves the condensation and subsequent cyclization of a 2-bromobenzaldehyde derivative with a benzamidine derivative. This transformation is effectively catalyzed by copper(I) oxide (Cu₂O) nanocubes under ultrasound irradiation. The use of an appropriate base and solvent system is crucial for the successful synthesis of the target 2-substituted quinazolines.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 2-substituted quinazolines from the corresponding 2-bromobenzaldehydes and amidines, as reported by Bhanage and colleagues.[1] This method demonstrates excellent yields across a range of substrates.
| Entry | 2-Bromobenzaldehyde Derivative | Amidine Derivative | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Benzamidine hydrochloride | 2-Phenylquinazoline | 96 |
| 2 | 2-Bromo-5-methoxybenzaldehyde | Benzamidine hydrochloride | 6-Methoxy-2-phenylquinazoline | 94 |
| 3 | 2-Bromo-4-methylbenzaldehyde | Benzamidine hydrochloride | 7-Methyl-2-phenylquinazoline | 92 |
| 4 | 2-Bromo-5-nitrobenzaldehyde | Benzamidine hydrochloride | 6-Nitro-2-phenylquinazoline | 89 |
| 5 | 2-Bromobenzaldehyde | 4-Methylbenzamidine hydrochloride | 2-(p-Tolyl)quinazoline | 93 |
| 6 | 2-Bromobenzaldehyde | 4-Methoxybenzamidine hydrochloride | 2-(4-Methoxyphenyl)quinazoline | 95 |
| 7 | 2-Bromobenzaldehyde | 4-Chlorobenzamidine hydrochloride | 2-(4-Chlorophenyl)quinazoline | 91 |
| 8 | 2-Bromobenzaldehyde | Acetamidine hydrochloride | 2-Methylquinazoline | 85 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-phenylquinazoline from 2-bromobenzaldehyde and benzamidine hydrochloride, based on the ultrasound-assisted, copper-catalyzed protocol.
Materials:
-
2-Bromobenzaldehyde (1 mmol)
-
Benzamidine hydrochloride (1.2 mmol)
-
Copper(I) oxide (Cu₂O) nanocubes (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Dimethylformamide (DMF) (3 mL)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction tube
-
Ultrasound bath
-
Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry reaction tube, combine 2-bromobenzaldehyde (1 mmol), benzamidine hydrochloride (1.2 mmol), Cu₂O nanocubes (5 mol%), and K₂CO₃ (2 mmol).
-
Solvent Addition: Add 3 mL of DMF to the reaction tube.
-
Ultrasonication: Place the sealed reaction tube in an ultrasound bath and irradiate at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion of the reaction, quench the reaction mixture with deionized water and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 2-phenylquinazoline.
Visualizations
Reaction Workflow:
References
Synthesis of 2-Arylquinazolines: An In-Depth Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2-arylquinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The following application notes offer a selection of established and recent synthetic methodologies, emphasizing efficiency, substrate scope, and reaction conditions. Quantitative data is summarized for comparative analysis, and detailed step-by-step protocols are provided for key transformations.
Introduction
Quinazoline and its derivatives are prominent structural motifs found in numerous bioactive natural products and synthetic pharmaceuticals. The 2-aryl substituted quinazolines, in particular, have garnered considerable attention as they form the core of various therapeutic agents with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The efficient construction of this privileged scaffold is, therefore, a key focus in synthetic organic and medicinal chemistry. This document outlines several reliable and versatile protocols for the synthesis of 2-arylquinazolines, starting from readily available precursors.
Comparative Overview of Synthetic Protocols
The choice of synthetic strategy for 2-arylquinazolines often depends on the availability of starting materials, desired substitution patterns, and reaction efficiency. The following tables summarize quantitative data for three common and effective protocols.
Table 1: One-Pot Tandem Synthesis from (2-Aminophenyl)methanols and Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylquinazoline | 92 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)quinazoline | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazoline | 90 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazoline | 88 |
| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)quinazoline | 85 |
Table 2: Catalyst-Free Synthesis from 2-Aminobenzylamines and α,α,α-Trihalotoluenes
| Entry | 2-Aminobenzylamine | α,α,α-Trihalotoluene | Product | Yield (%) | Reaction Time (h) |
| 1 | 2-Aminobenzylamine | α,α,α-Trichlorotoluene | 2-Phenylquinazoline | 81 | 16 |
| 2 | 4-Methyl-2-aminobenzylamine | α,α,α-Trichlorotoluene | 6-Methyl-2-phenylquinazoline | 75 | 20 |
| 3 | 5-Chloro-2-aminobenzylamine | α,α,α-Trichlorotoluene | 7-Chloro-2-phenylquinazoline | 78 | 18 |
| 4 | 2-Aminobenzylamine | 4-Chloro-α,α,α-trichlorotoluene | 2-(4-Chlorophenyl)quinazoline | 76 | 24 |
Table 3: Synthesis from 2-Aminobenzophenones and Nitriles under Microwave Irradiation
| Entry | 2-Aminobenzophenone | Nitrile | Product | Yield (%) | Reaction Time (min) |
| 1 | 2-Aminobenzophenone | Benzonitrile | 2,4-Diphenylquinazoline | 78 | 10 |
| 2 | 2-Amino-5-chlorobenzophenone | Benzonitrile | 6-Chloro-2,4-diphenylquinazoline | 75 | 10 |
| 3 | 2-Aminobenzophenone | Acetonitrile | 4-Phenyl-2-methylquinazoline | 72 | 10 |
| 4 | 2-Amino-5-nitrobenzophenone | Benzonitrile | 6-Nitro-2,4-diphenylquinazoline | 70 | 15 |
Experimental Protocols
Protocol 1: One-Pot Tandem Synthesis of 2-Arylquinazolines from (2-Aminophenyl)methanols and Aldehydes
This protocol describes a highly efficient, one-pot, multicomponent reaction for the synthesis of 2-arylquinazolines.[1][2]
Materials:
-
(2-Aminophenyl)methanol
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of (2-aminophenyl)methanol (1.0 mmol) and the respective aldehyde (1.2 mmol) in acetonitrile (10 mL), add ceric ammonium nitrate (CAN) (2.5 mmol).
-
Stir the reaction mixture at room temperature for the time specified in the literature (typically 2-4 hours) until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired 2-arylquinazoline.
Protocol 2: Catalyst-Free Synthesis of 2-Arylquinazolines from 2-Aminobenzylamines and α,α,α-Trihalotoluenes
This method provides a sustainable, catalyst-free approach to 2-arylquinazolines in water.[3]
Materials:
-
2-Aminobenzylamine derivative
-
α,α,α-Trihalotoluene derivative (e.g., α,α,α-Trichlorotoluene)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve the 2-aminobenzylamine (1.0 mmol), α,α,α-trihalotoluene (1.2 mmol), and sodium hydroxide (3.0 mmol) in water (5 mL).
-
Heat the reaction mixture at 100 °C under an oxygen atmosphere for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure 2-arylquinazoline.
Protocol 3: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines from 2-Aminobenzophenones and Nitriles
This protocol utilizes microwave irradiation to achieve a rapid and efficient synthesis of 2,4-disubstituted quinazolines.[3]
Materials:
-
2-Aminobenzophenone derivative
-
Nitrile (e.g., Benzonitrile)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe vial, mix the 2-aminobenzophenone (1.0 mmol) and the nitrile (1.5 mmol).
-
Add TMSOTf (0.2 mmol) as a catalyst to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted quinazoline.
Visualizing the Synthetic Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each protocol.
Caption: Workflow for the One-Pot Synthesis of 2-Arylquinazolines.
Caption: Workflow for the Catalyst-Free Synthesis of 2-Arylquinazolines.
References
Application Notes and Protocols for the Quantification of 2-Bromobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzaldoxime is a chemical intermediate of significant interest in pharmaceutical synthesis and drug development. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and stability studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The described methods are designed to be robust and reliable for routine use in a laboratory setting.
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below, offering a comparative overview of their key performance characteristics.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection | Chromatographic separation followed by mass analysis | Measurement of light absorbance |
| Linearity (r²) | >0.999 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.01 mg/L[1] | 0.01 mg/L[1] | 0.03 - 1.16 ppm[2] |
| Limit of Quantification (LOQ) | 0.03 mg/L | 0.03 mg/L | 0.03 - 5.81 ppm[2] |
| Precision (%RSD) | < 1.0%[3] | < 5.0% | 3.27 - 3.75%[2] |
| Accuracy (% Recovery) | 98.76 - 101.22%[3] | 87.97 - 103.01%[1] | Not specified |
| Specificity | High | Very High | Moderate |
| Throughput | High | Moderate | High |
I. High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides a robust and precise means for the quantification of this compound in solution.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (ACS grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase and Standards:
-
Mobile Phase: Prepare a mixture of water, acetonitrile, and glacial acetic acid in the ratio of 760:240:5 (v/v/v).[3] Degas the mobile phase before use.
-
Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 mg/L).
3. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm[3]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high specificity and sensitivity for the quantification of this compound, particularly in complex matrices.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Acetonitrile (GC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
2. Preparation of Standards:
-
Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol or acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 25, and 50 mg/L).
3. Sample Preparation:
-
Dissolve the sample containing this compound in the chosen solvent to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
4. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z corresponding to the molecular ion and key fragments).
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the selected ion for the this compound standards against their concentrations.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
III. UV-Vis Spectrophotometry Method
This method is a simple and rapid technique for the quantification of this compound, suitable for high-throughput screening and in-process control where high specificity is not required.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Methanol or Ethanol (UV grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
2. Preparation of Standards:
-
Standard Stock Solution (500 mg/L): Accurately weigh 50 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the expected concentration range of the samples (e.g., 5, 10, 20, 40, and 80 mg/L).
3. Sample Preparation:
-
Dissolve the sample containing this compound in the solvent to an estimated concentration within the calibration range.
-
Ensure the solution is clear and free of particulates.
4. Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV range (e.g., 200-400 nm).
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
5. Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of this compound in the sample solution using its absorbance and the calibration curve.
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow.
References
- 1. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted 2-Bromobenzaldehydes from 2-Bromobenzaldoxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted 2-bromobenzaldehydes, a crucial class of intermediates in pharmaceutical and materials science. The key transformation detailed herein is the deprotection of substituted 2-bromo-O-methylbenzaldoximes to their corresponding aldehydes. This methodology is a critical final step in a highly efficient three-stage synthesis that allows for the introduction of a bromo substituent at the ortho position of a variety of substituted benzaldehydes.
The overall synthetic approach, developed by Dubost et al., involves:
-
Formation of a stable O-methyl oxime from a parent substituted benzaldehyde.
-
Palladium-catalyzed C-H activation for regioselective ortho-bromination, directed by the O-methyl oxime group.
-
Acid-catalyzed hydrolysis (deprotection) of the resulting 2-bromo-O-methylbenzaldoxime to yield the target 2-bromobenzaldehyde derivative.
This document focuses primarily on the final deprotection step, providing a general protocol and summarizing the yields for a range of substrates as reported in the literature.
Experimental Protocols
General Protocol for the Deprotection of Substituted 2-Bromo-O-methylbenzaldoximes
This protocol outlines the acid-catalyzed hydrolysis of substituted (E)-O-methyl-2-bromobenzaldoximes to afford the corresponding substituted 2-bromobenzaldehydes.
Materials:
-
Substituted (E)-O-methyl-2-bromobenzaldoxime (1.0 eq)
-
Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
The substituted (E)-O-methyl-2-bromobenzaldoxime is dissolved in tetrahydrofuran.
-
Concentrated hydrochloric acid is added to the solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate.
-
The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the pure substituted 2-bromobenzaldehyde.
Data Presentation
The following table summarizes the yields for the deprotection of various substituted 2-bromo-O-methylbenzaldoximes to their corresponding aldehydes.
| Entry | Substituent (R) | Product | Yield (%) |
| 1 | 4-Methoxy | 2-Bromo-4-methoxybenzaldehyde | 95 |
| 2 | 4-Chloro | 2-Bromo-4-chlorobenzaldehyde | 93 |
| 3 | 4-Trifluoromethyl | 2-Bromo-4-(trifluoromethyl)benzaldehyde | 96 |
| 4 | 5-Fluoro | 2-Bromo-5-fluorobenzaldehyde | 94 |
| 5 | 3-Fluoro | 2-Bromo-3-fluorobenzaldehyde | 92 |
Visualizations
Overall Synthetic Workflow
The following diagram illustrates the three-step sequence for the synthesis of substituted 2-bromobenzaldehydes.
Caption: Three-step synthesis of substituted 2-bromobenzaldehydes.
Deprotection Signaling Pathway
The diagram below details the key transformation of the 2-bromo-O-methylbenzaldoxime to the final aldehyde product.
Caption: Deprotection of 2-bromo-O-methylbenzaldoxime.
Troubleshooting & Optimization
Technical Support Center: 2-Bromobenzaldoxime Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Bromobenzaldoxime synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a microwave-assisted method with 2-bromobenzaldehyde and hydroxylamine hydrochloride.
Question 1: Why is my reaction yield of this compound consistently low?
Answer:
Low yields can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the microwave reactor reaches and maintains the target temperature (e.g., 90°C) for the entire duration of the reaction (e.g., 5 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material (2-bromobenzaldehyde).
-
-
Suboptimal pH: The reaction is sensitive to pH. An inappropriate pH can hinder the nucleophilic attack of hydroxylamine on the aldehyde.
-
Solution: Ensure the base (e.g., anhydrous sodium carbonate) is added in the correct stoichiometric amount to neutralize the HCl from hydroxylamine hydrochloride and to create a slightly basic environment.
-
-
Hydrolysis of the Oxime: The product, this compound, can hydrolyze back to 2-bromobenzaldehyde under acidic conditions, especially during workup.
-
Solution: During the aqueous workup, ensure the solution remains neutral or slightly basic. Avoid washing with acidic solutions.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Adhere strictly to the recommended reaction temperature and time to minimize the formation of side products like the corresponding nitrile.
-
Question 2: My final product is contaminated with unreacted 2-bromobenzaldehyde. How can I remove it?
Answer:
The presence of unreacted starting material is a common issue. Here are some purification strategies:
-
Recrystallization: This is often the most effective method for removing unreacted aldehyde.
-
Recommended Solvents: A mixture of ethanol and water, or ethyl acetate and hexane, can be effective. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly. The this compound should crystallize out, leaving the more soluble aldehyde in the mother liquor.
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.
-
Eluent System: A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. The polarity can be gradually increased to elute the more polar oxime after the less polar aldehyde.
-
Question 3: I am observing a significant amount of a byproduct that I suspect is 2-bromobenzonitrile. How can I prevent its formation?
Answer:
The formation of 2-bromobenzonitrile is a known side reaction in aldoxime synthesis, occurring through dehydration of the oxime.
-
Cause: This is often promoted by excessive heat or the presence of acidic or basic catalysts.
-
Prevention:
-
Temperature Control: Strictly control the microwave reaction temperature. Avoid overheating.
-
Reaction Time: Do not extend the reaction time unnecessarily beyond what is required for the consumption of the starting aldehyde.
-
Neutral Workup: Maintain a neutral pH during the workup process.
-
Question 4: The product appears as an oil and is difficult to crystallize. What should I do?
Answer:
Oily products can be due to impurities or the presence of both E and Z isomers of the oxime which can lower the melting point.
-
Solutions:
-
Purification: First, try to purify the oil using column chromatography to remove any impurities that might be inhibiting crystallization.
-
Seeding: If you have a small amount of crystalline this compound, you can use it as a seed crystal to induce crystallization in the oil.
-
Solvent Trituration: Add a solvent in which the product is poorly soluble (e.g., cold hexane) and scratch the inside of the flask with a glass rod. This can often induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the synthesis of this compound?
A1: The reaction typically uses hydroxylamine hydrochloride as the source of hydroxylamine. The base, such as sodium carbonate or sodium hydroxide, is added to neutralize the hydrochloric acid, which in turn liberates the free hydroxylamine. Free hydroxylamine is a better nucleophile and is required to react with the aldehyde.
Q2: Can I use a conventional heating method instead of a microwave reactor?
A2: Yes, conventional heating can be used. However, microwave-assisted synthesis often leads to shorter reaction times, higher yields, and fewer side products due to rapid and uniform heating. If using conventional heating, the reaction will likely require a longer time and careful temperature control to minimize side reactions.
Q3: How can I confirm the identity and purity of my this compound product?
A3: The identity and purity of the product can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the O-H and C=N bonds of the oxime.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Q4: What are the E and Z isomers of this compound, and do I need to separate them?
A4: this compound can exist as two geometric isomers (E and Z) due to the restricted rotation around the C=N double bond. For many applications, a mixture of isomers is acceptable. If a specific isomer is required, they can often be separated by careful column chromatography or fractional crystallization, although this can be challenging.
Quantitative Data Summary
The following table summarizes the expected yield of this compound under different reaction conditions based on a microwave-assisted protocol.
| Parameter | Condition A (Optimized) | Condition B (Suboptimal) | Condition C (Side Reaction Prone) |
| Temperature | 90°C | 70°C | 120°C |
| Reaction Time | 5 minutes | 5 minutes | 10 minutes |
| Base (equiv.) | 1.2 | 0.8 | 1.2 |
| Expected Yield | ~95% | ~60% | ~70% (with significant nitrile impurity) |
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol is based on a reported microwave-assisted synthesis method.
Materials:
-
2-Bromobenzaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous sodium carbonate
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reactor vessel, combine 2-bromobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.3 eq), and anhydrous sodium carbonate (1.2 eq).
-
Add ethanol as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction conditions to 90°C and 300W for 5 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
To the residue, add ethyl acetate and water for extraction.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Purification of 2-Bromobenzaldoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromobenzaldoxime. The following information is designed to address common issues encountered during the purification of this compound.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent was not ideal (product is too soluble at low temperatures).- Too much solvent was used.- The cooling process was too rapid, leading to precipitation instead of crystallization.- Product was lost during transfer or filtration. | - Test a different solvent or a solvent mixture. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure all equipment is clean and pre-rinsed with the recrystallization solvent to minimize loss. |
| Oily Product Instead of Crystals | - The presence of impurities is depressing the melting point.- The cooling process was too fast.- The solvent is not appropriate for crystallization of this compound. | - First, attempt to purify the crude product by column chromatography to remove significant impurities.- Allow the solution to cool down more slowly. Gentle scratching of the inside of the flask with a glass rod can sometimes induce crystallization.- Try a different recrystallization solvent. If using a single solvent fails, a two-solvent system (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like hexanes until turbidity appears) may be effective. |
| Incomplete Separation by Column Chromatography | - The chosen mobile phase is not providing adequate separation of the product from impurities.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude product. | - Adjust the polarity of the mobile phase. For this compound, a starting point is a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v). If separation is poor, try a more or less polar eluent.- Ensure the silica gel is packed uniformly without any air bubbles.- Use an appropriate amount of crude product for the size of the column (typically, a 1:30 to 1:50 ratio of crude product to silica gel by weight). |
| Presence of 2-Bromobenzaldehyde in the Final Product | - The initial reaction to form the oxime did not go to completion. | - If the amount of aldehyde is small, it can often be removed by a second recrystallization.- For larger amounts, purification by column chromatography is recommended as the aldehyde and oxime will have different polarities. |
| Presence of the (Z)-isomer Impurity | - The reaction conditions favored the formation of a mixture of (E) and (Z) isomers. | - The (E) and (Z) isomers are diastereomers and should be separable by column chromatography. Careful optimization of the mobile phase may be required to achieve baseline separation.- In some cases, recrystallization may selectively crystallize one isomer, leaving the other in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on available data, ethyl acetate is a suitable solvent for the recrystallization of this compound. Another reported solvent is ethanol. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample, as purity can affect solubility.
Q2: What is a recommended mobile phase for the column chromatography of this compound?
A2: A common mobile phase for the purification of this compound on a silica gel column is a mixture of ethyl acetate and n-hexane. A reported starting ratio is 1:4 (v/v) of ethyl acetate to n-hexane. The polarity can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).
Q3: How can I remove unreacted 2-bromobenzaldehyde from my product?
A3: Unreacted 2-bromobenzaldehyde can typically be removed by column chromatography on silica gel, as it will have a different polarity than the this compound product. A carefully chosen recrystallization may also be effective if the aldehyde is present as a minor impurity.
Q4: My purified this compound shows two spots on the TLC plate. What could they be?
A4: If your product shows two close-eluting spots on TLC, it is likely a mixture of the (E) and (Z) isomers of this compound. These diastereomers can often be separated by careful column chromatography.
Q5: What is the expected appearance of pure this compound?
A5: Pure (E)-2-Bromobenzaldoxime has been described as colorless crystals.
Experimental Protocols
Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography of this compound
-
Column Packing: Prepare a column with silica gel slurried in the chosen mobile phase (e.g., 1:4 ethyl acetate/n-hexane).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Presentation
| Purification Technique | Key Parameters | Expected Outcome |
| Recrystallization | Solvent: Ethyl acetate or Ethanol | Colorless crystals of purified this compound. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Ethyl acetate/n-hexane (1:4 v/v) | Separation of this compound from impurities such as unreacted 2-bromobenzaldehyde and the (Z)-isomer. |
Visualization
Technical Support Center: Optimizing Reaction Conditions for 2-Bromobenzaldoxime
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromobenzaldoxime. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride. This reaction is a classic oximation, where the carbonyl group of the aldehyde reacts with hydroxylamine to form an oxime.
Q2: What are the typical yields for this reaction?
A2: With an optimized protocol, yields can be quite high. For instance, a method utilizing zinc chloride as a catalyst has reported yields of up to 90%.[1][2] However, yields can be lower depending on the reaction conditions and purity of the starting materials.
Q3: Does this compound exist as isomers?
A3: Yes, this compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The (E)-isomer is generally the more stable and predominant product. Spectroscopic methods, such as UV spectroscopy, can be used to differentiate between the isomers.
Q4: What is the role of a catalyst in this synthesis?
A4: While the reaction can proceed without a catalyst, the addition of a mild Lewis acid catalyst, such as zinc chloride, can significantly increase the reaction rate and yield.[1][2]
Q5: What are the key parameters to control for a successful synthesis?
A5: The key parameters to control are temperature, pH, solvent, and the molar ratio of reactants. Careful optimization of these factors is crucial for maximizing the yield and purity of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase the reaction time or temperature. - Ensure the hydroxylamine hydrochloride is fully dissolved and the mixture is homogeneous. - Consider adding a catalyst like zinc chloride to drive the reaction to completion.[1][2] |
| Sub-optimal pH. | - The reaction is sensitive to pH. Adjust the pH with a suitable base (e.g., sodium carbonate, pyridine) to neutralize the HCl released from hydroxylamine hydrochloride. | |
| Loss of product during workup. | - Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. - During recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation. | |
| Presence of Unreacted 2-Bromobenzaldehyde | Insufficient hydroxylamine. | - Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the aldehyde. |
| Short reaction time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting aldehyde spot. | |
| Formation of Side Products (e.g., Nitrile) | High reaction temperature or prolonged reaction time. | - Under harsh conditions, the aldoxime can dehydrate to form 2-bromobenzonitrile. Avoid excessive heating. |
| Oily Product Instead of Crystals | Presence of impurities. | - Purify the crude product using column chromatography on silica gel. - Attempt recrystallization from a different solvent system. |
| Mixture of (E) and (Z) isomers. | - The presence of both isomers can sometimes inhibit crystallization. Purification by column chromatography can help separate the isomers. |
Experimental Protocols
High-Yield Synthesis of (E)-2-Bromobenzaldoxime
This protocol is adapted from a reported high-yield synthesis.[1][2]
Materials:
-
2-Bromobenzaldehyde
-
Hydroxylamine (50% aqueous solution) or Hydroxylamine Hydrochloride
-
Hydrated Zinc Chloride (catalyst)
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% aqueous hydroxylamine (3.0 mmol, 0.18 mL), and hydrated zinc chloride (0.2 mmol).
-
Heat the reaction mixture at 100°C (373 K) for 30 minutes.
-
Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and n-hexane (1:3) as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/n-hexane (1:4).
-
For further purification, recrystallize the product from ethyl acetate to obtain colorless crystals of (E)-2-Bromobenzaldoxime.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of (E)-2-Bromobenzaldoxime
| Parameter | Condition | Reported Yield | Reference |
| Reactants | 2-Bromobenzaldehyde, 50% Hydroxylamine | 90% | [1][2] |
| Molar Ratio (Aldehyde:Hydroxylamine:Catalyst) | 1 : 3 : 0.2 | 90% | [1][2] |
| Catalyst | Hydrated Zinc Chloride | 90% | [1][2] |
| Temperature | 100°C (373 K) | 90% | [1][2] |
| Reaction Time | 30 minutes | 90% | [1][2] |
| Purification | Column Chromatography followed by Recrystallization | - | [1][2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Overcoming Low Reactivity of 2-Bromobenzaldoxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-Bromobenzaldoxime in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in some reactions?
A1: The reduced reactivity of this compound can be attributed to a combination of steric and electronic factors. The bulky bromine atom at the ortho-position to the aldoxime group can physically hinder the approach of reagents to the reactive centers of the molecule, namely the oxime nitrogen, the oxime carbon, and the aromatic ring. This phenomenon is known as steric hindrance. Electronically, the bromine atom is electron-withdrawing, which can deactivate the benzene ring towards certain electrophilic substitution reactions.
Q2: In which types of reactions is the low reactivity of this compound most commonly observed?
A2: The low reactivity is most prominent in reactions that are sensitive to steric bulk around the reactive site. This includes many transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as certain nucleophilic substitution and cyclization reactions where the ortho-substituent impedes the necessary bond formation.
Q3: Can the oxime functional group itself contribute to the low reactivity?
A3: While the oxime group is a versatile functional group, its geometry and electronic properties can influence reactivity. In some cases, it can act as a directing group in ortho-metalation reactions. However, its ability to chelate to metal centers can also sometimes lead to catalyst inhibition or the formation of stable, unreactive intermediates, thereby slowing down the desired transformation.
Q4: Are there any general strategies to improve the yield of reactions involving this compound?
A4: Yes, several general strategies can be employed. These include careful selection of the catalyst and ligands, optimization of reaction conditions (temperature, solvent, and base), and in some cases, the use of microwave irradiation to enhance reaction rates. For cross-coupling reactions, employing bulky and electron-rich phosphine ligands can often overcome the steric hindrance posed by the ortho-bromo group.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Incomplete consumption of this compound.
-
Formation of significant amounts of homocoupled byproducts.
-
Low isolated yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Solution |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating oxidative addition. |
| Inefficient Catalyst System | Use a pre-formed palladium catalyst or an in-situ generated catalyst from a stable palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Ensure the catalyst loading is optimized; typically, 1-5 mol% is a good starting point. |
| Inappropriate Base or Solvent | Screen different bases. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The choice of solvent is also critical; polar aprotic solvents like dioxane, THF, or DMF are commonly used. |
| Low Reaction Temperature | Increase the reaction temperature. For sluggish reactions, heating to 80-120 °C is often necessary. Microwave irradiation can also be beneficial in accelerating the reaction. |
| Poor Quality of Boronic Acid/Ester | Use freshly purchased or purified boronic acid/ester. Boronic acids can dehydrate to form unreactive boroxines upon storage. |
Issue 2: Failure of Intramolecular Cyclization Reactions
Symptoms:
-
Recovery of unreacted starting material (this compound derivative).
-
Formation of decomposition products.
-
No desired heterocyclic product is formed.
Possible Causes & Solutions:
| Cause | Solution |
| High Activation Energy Barrier | Increase the reaction temperature significantly. In some cases, temperatures up to 150 °C or higher might be required. Microwave heating can be a very effective tool to overcome high activation barriers in a short time. |
| Unfavorable Ring Conformation | The conformation required for cyclization may be energetically unfavorable. The choice of solvent can influence the conformational preference of the substrate. Screen a range of solvents with different polarities. |
| Incompatible Catalyst or Reagent | For metal-catalyzed cyclizations, the chosen catalyst may not be suitable. A thorough screening of different transition metals (e.g., Pd, Cu, Ni) and ligands is recommended. For non-catalyzed reactions, the choice of base or acid promoter is crucial. |
| Decomposition of Starting Material | If the starting material is decomposing at the required reaction temperature, consider using a more active catalyst that allows the reaction to proceed at a lower temperature. Alternatively, a two-step approach where the reactive intermediate is generated in situ under milder conditions might be beneficial. |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Bromobenzaldehyde with Phenylacetylene
Objective: To synthesize 2-(phenylethynyl)benzaldehyde.
Materials:
-
2-Bromobenzaldehyde
-
Phenylacetylene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromobenzaldehyde (1.00 g, 5.43 mmol) in triethylamine (30 mL) in a round-bottom flask, add copper(I) iodide (0.10 g, 10 mol%).
-
Degas the mixture with a stream of nitrogen for 15 minutes at room temperature.
-
Add Pd(dppf)Cl₂ (0.32 g, 5 mol%) to the mixture and stir for an additional 15 minutes.
-
Add phenylacetylene (0.63 g, 6.2 mmol) dropwise to the reaction mixture.
-
Stir the resulting solution at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 2-(phenylethynyl)benzaldehyde.
Quantitative Data
Table 1: Optimization of Sonogashira Coupling of 2-Bromobenzaldehyde
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Et₃N | 50 | 10 | 85 |
| 2 | Pd(dppf)Cl₂ (5) | CuI (10) | Et₃N | Et₃N | 20 | 12 | 84 |
| 3 | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | DMF | 60 | 8 | 78 |
| 4 | Pd(OAc)₂ (2) / SPhos (4) | - | K₃PO₄ | Dioxane | 100 | 12 | 91 |
Note: The above data is a representative summary from various literature sources and is intended for comparative purposes.
Technical Support Center: 2-Bromobenzaldoxime in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Bromobenzaldoxime in solution. The information is designed to help users anticipate and address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
This compound is sensitive to several environmental factors. The primary drivers of degradation in solution are:
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Light: Exposure to light can promote degradation.[1] It is recommended to store solutions in amber vials or protect them from light.
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Moisture: The presence of water can lead to hydrolysis of the oxime functionality, particularly under acidic or basic conditions.[1]
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Air: Sensitivity to air suggests a potential for oxidation.[1] It is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive applications.
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pH: The stability of oximes in aqueous solutions is pH-dependent. Generally, they are most stable in slightly acidic conditions (pH 2-3). Hydrolysis is catalyzed by both acid and base.
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Temperature: Elevated temperatures will accelerate the rate of degradation. For long-term storage, refrigeration is recommended.[1][2][3]
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Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided as they can react with and degrade this compound.[1][2]
Q2: What are the visible signs of this compound degradation in my solution?
Degradation of this compound may not always be visually apparent. However, you might observe:
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A change in the color of the solution.
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The formation of a precipitate, indicating the formation of insoluble degradation products.
-
A decrease in the expected activity or yield in your experiment.
For accurate assessment, analytical techniques such as HPLC or NMR are necessary to monitor the purity and concentration of your this compound solution over time.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
Experimental Protocol: Preparation of a Standard Solution
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Materials:
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This compound (solid)
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High-purity solvent (e.g., HPLC-grade acetonitrile, ethanol, or as required by your experiment)
-
Inert gas (Nitrogen or Argon)
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Volumetric flask (amber glass recommended)
-
Analytical balance
-
-
Procedure: a. Weigh the desired amount of this compound solid on an analytical balance in a fume hood. b. Transfer the solid to an appropriate amber volumetric flask. c. Add a small amount of the chosen solvent to dissolve the solid. Gentle sonication can be used if necessary. d. Once dissolved, fill the flask to the mark with the solvent. e. If long-term storage is intended, gently bubble inert gas through the solution for a few minutes to remove dissolved oxygen. f. Tightly cap the flask and seal with parafilm. g. Store the solution at a low temperature, such as in a refrigerator (2-8 °C).
Q4: How can I monitor the stability of my this compound solution?
Regularly analyzing the concentration and purity of your solution is crucial. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.
Suggested HPLC Method Parameters (Starting Point):
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) may be effective. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength determined by the UV spectrum of this compound (a general starting point could be 254 nm). |
| Injection Volume | 10-20 µL |
| Column Temperature | 30 °C |
Note: This is a general starting point and the method will need to be optimized and validated for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low yield or no reaction | Degradation of this compound stock solution. | Prepare a fresh solution of this compound. Analyze the old stock solution by HPLC or another suitable analytical method to confirm degradation. |
| Incompatibility with reaction conditions (e.g., strong base). | Review the reaction mechanism and consider if any reagents are incompatible with the oxime functional group. Protect the oxime group if necessary. | |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. This involves exposing the solution to stress conditions (e.g., acid, base, heat, light, oxidizing agent) to generate and identify the degradation products by techniques like LC-MS. |
| Inconsistent results between experiments | Inconsistent handling or storage of the this compound solution. | Standardize the solution preparation, handling, and storage procedures. Ensure all users follow the same protocol. Always use freshly prepared solutions for critical experiments. |
| Precipitate formation in the solution | The solution may be supersaturated or the solvent may not be appropriate for long-term storage. Degradation products may be insoluble. | Try a different solvent or a lower concentration. If degradation is suspected, filter the precipitate and analyze both the solid and the filtrate to identify the components. |
Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general stability information for oximes, which can be used as a guideline.
| Condition | General Stability of Oximes | Recommendations for this compound |
| Aqueous Solution (pH) | Most stable at slightly acidic pH (e.g., 2-3). Hydrolysis is acid and base-catalyzed. | For aqueous solutions, buffer to a slightly acidic pH if compatible with the experiment. Avoid strongly acidic or basic conditions. |
| Organic Solvents | Generally more stable in anhydrous aprotic solvents (e.g., acetonitrile, THF, DCM) than in protic solvents (e.g., methanol, ethanol), especially if water is present. | Use high-purity, anhydrous solvents for preparing stock solutions. |
| Temperature | Degradation rate increases with temperature. | Store solutions in a refrigerator (2-8 °C). For long-term storage, consider freezing (-20 °C), but verify solubility upon thawing. |
| Light Exposure | Susceptible to photodegradation. | Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for identifying, investigating, and resolving stability issues with this compound solutions.
Potential Degradation Pathway: Hydrolysis
References
Technical Support Center: Palladium-Catalyzed Bromination of Benzaldoximes
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed bromination of benzaldoximes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the palladium-catalyzed ortho-bromination of benzaldoximes.
Q1: My reaction shows low or no conversion to the desired ortho-brominated product. What are the potential causes and solutions?
A1: Low or no conversion can stem from several factors. Here's a systematic troubleshooting approach:
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Catalyst Activity:
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Cause: The palladium catalyst, typically Pd(OAc)₂, may be of poor quality or have decomposed.
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Solution: Use a fresh batch of high-purity Pd(OAc)₂. Ensure proper storage conditions (cool, dry, and protected from light).
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Reagent Quality:
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Solvent Purity:
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Cause: The presence of water or other impurities in the solvent can inhibit the catalytic cycle.
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Solution: Use anhydrous solvents. If applicable to the specific protocol, ensure the solvent is appropriately degassed to remove oxygen, which can oxidize the active catalyst.
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Reaction Temperature:
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Cause: The reaction temperature may be too low for efficient C-H activation.
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Solution: Gradually increase the reaction temperature. For many palladium-catalyzed C-H halogenations, temperatures around 100-120 °C are optimal.
-
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Inadequate Mixing:
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Cause: Poor stirring can lead to localized concentration gradients and incomplete reaction.
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Solution: Ensure vigorous and efficient stirring throughout the reaction.
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Q2: I am observing the formation of a significant amount of di-brominated product. How can I improve the selectivity for mono-bromination?
A2: The formation of di-ortho-halogenated products is a common side reaction when two ortho C-H bonds are available.[2]
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Control Stoichiometry:
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Cause: Using an excess of the brominating agent (NBS) can promote a second bromination event.
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Solution: Carefully control the stoichiometry of NBS. Start with 1.0 to 1.1 equivalents and monitor the reaction progress closely.
-
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Reaction Time:
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Cause: Prolonged reaction times after the consumption of the starting material can lead to the slow formation of the di-brominated product.
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Solution: Monitor the reaction by TLC or GC-MS and stop the reaction once the starting material is consumed.
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Q3: My reaction is producing unidentified byproducts. What are the likely side reactions?
A3: Besides di-bromination, other side reactions can occur:
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Homocoupling of the Starting Material: This can sometimes be observed, especially if the reaction conditions favor a Pd(0)/Pd(II) cycle.
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Decomposition of the Directing Group: The oxime directing group might be unstable under prolonged heating or in the presence of certain additives, leading to the formation of the corresponding benzaldehyde.
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Bromination at other positions: While the oxime group is a strong ortho-director, electronic effects of other substituents on the aromatic ring might lead to trace amounts of meta- or para-bromination, especially with highly activated substrates.
Q4: How do substituents on the benzaldoxime affect the reaction outcome?
A4: The electronic nature of the substituents on the aromatic ring can significantly influence the reaction rate and yield.
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Electron-donating groups (e.g., -OCH₃, -CH₃) generally increase the electron density of the aromatic ring, making the C-H bond more susceptible to electrophilic palladation and often leading to higher yields.[3][4]
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Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) can decrease the reactivity of the C-H bond, potentially requiring longer reaction times or higher temperatures to achieve good conversion.[3][4]
Data Presentation
Table 1: Influence of Substituents on the Yield of Palladium-Catalyzed ortho-Bromination of Benzaldoxime O-methyl ethers
| Entry | Substituent on Benzaldoxime | Product | Yield (%) |
| 1 | H | 2-Bromobenzaldehyde O-methyl oxime | 81 |
| 2 | 4-OCH₃ | 2-Bromo-4-methoxybenzaldehyde O-methyl oxime | 75 |
| 3 | 4-CH₃ | 2-Bromo-4-methylbenzaldehyde O-methyl oxime | 78 |
| 4 | 4-Cl | 2-Bromo-4-chlorobenzaldehyde O-methyl oxime | 65 |
| 5 | 4-CF₃ | 2-Bromo-4-(trifluoromethyl)benzaldehyde O-methyl oxime | 52 |
| 6 | 3-OCH₃ | 2-Bromo-3-methoxybenzaldehyde O-methyl oxime | 72 |
| 7 | 3-Cl | 2-Bromo-3-chlorobenzaldehyde O-methyl oxime | 68 |
Yields are based on the protocol described by Dubost et al. (2011).[3][4]
Experimental Protocols
1. General Protocol for the Palladium-Catalyzed ortho-Bromination of Benzaldoxime O-methyl Ethers [3][4]
To a solution of the corresponding benzaldoxime O-methyl ether (1.0 mmol) in anhydrous solvent (e.g., 1,2-dichloroethane or DMF, 5 mL) is added Pd(OAc)₂ (0.05 mmol, 5 mol%) and N-bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv). The reaction mixture is stirred at 100-120 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
2. Protocol for the Deprotection of 2-Bromobenzaldehyde O-methyl Oximes
A general method for the deprotection of oxime ethers to aldehydes involves acidic hydrolysis.
To a solution of the 2-bromobenzaldehyde O-methyl oxime (1.0 mmol) in a mixture of acetone and water (e.g., 10:1 v/v, 11 mL) is added a catalytic amount of a strong acid (e.g., HCl, PTSA). The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The mixture is then neutralized with a saturated aqueous solution of NaHCO₃ and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the 2-bromobenzaldehyde.
Visualizations
Caption: Proposed catalytic cycle for the palladium-catalyzed ortho-bromination of benzaldoximes.
Caption: Troubleshooting workflow for low or no conversion in the bromination reaction.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 2-Bromobenzaldoxime during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromobenzaldoxime during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The decomposition of this compound is primarily caused by hydrolysis, exposure to light (photolysis), elevated temperatures (thermolysis), and oxidation. Hydrolysis, which is accelerated in acidic conditions, cleaves the oxime bond to yield 2-bromobenzaldehyde and hydroxylamine.
Q2: What are the visible signs of this compound decomposition?
A2: Visual indicators of decomposition can include a change in color of the solid material (e.g., from white/off-white to yellow or brown), a change in consistency (e.g., clumping or melting), or the development of an almond-like odor characteristic of benzaldehydes, which would indicate hydrolysis to 2-bromobenzaldehyde.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8 °C).
Q4: How can I analytically determine if my sample of this compound has degraded?
A4: The most common method for assessing the purity and detecting degradation products of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector. The appearance of new peaks, particularly one corresponding to 2-bromobenzaldehyde, is a clear indicator of degradation. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products.
Troubleshooting Guide: Decomposition of this compound
If you are experiencing issues with the stability of your this compound sample, please refer to the following troubleshooting guide.
Problem: Sample shows signs of degradation (e.g., discoloration, odor).
Potential Cause 1: Hydrolysis
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Is your sample stored in a humid environment or have you been working with it in aqueous solutions without pH control? The oxime functional group is susceptible to hydrolysis, a reaction that is catalyzed by the presence of acid.[1]
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Troubleshooting Steps:
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Ensure the storage container is tightly sealed to prevent moisture ingress.
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When using in solution, especially aqueous solutions, maintain a neutral or slightly basic pH if the experimental conditions allow.
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If possible, work with the compound in anhydrous solvents.
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Potential Cause 2: Photodegradation
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Has your sample been exposed to direct sunlight or strong laboratory lighting for extended periods? Aromatic oximes can be sensitive to light, which can induce isomerization or degradation.
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Troubleshooting Steps:
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Store the sample in an amber vial or a container wrapped in aluminum foil to protect it from light.
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Minimize exposure to light during experimental procedures.
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Potential Cause 3: Thermal Decomposition
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Has the sample been stored at room temperature or higher for a prolonged time? Oximes can be thermally labile and may decompose upon heating.[1]
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Troubleshooting Steps:
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Store the sample at the recommended refrigerated temperature (2-8 °C).
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Avoid unnecessary exposure to high temperatures during your experiments. If heating is required, use the lowest effective temperature for the shortest possible duration.
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Potential Cause 4: Oxidation
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Is your sample stored in an air-permeable container? While less common for this specific compound, oxidation can be a degradation pathway for some organic molecules.
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Troubleshooting Steps:
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For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
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Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound decomposition.
Data on Stability of this compound under Stress Conditions
The following table summarizes illustrative data from forced degradation studies on this compound. These are representative results to guide researchers on the expected stability under various stress conditions.
| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl in 1:1 Acetonitrile:Water at 60 °C | 24 hours | 15% | 2-Bromobenzaldehyde |
| Base Hydrolysis | 0.1 M NaOH in 1:1 Acetonitrile:Water at 60 °C | 24 hours | < 2% | Not significant |
| Oxidative | 3% H₂O₂ in 1:1 Acetonitrile:Water at RT | 24 hours | ~ 5% | Oxidized impurities |
| Photolytic | Solid sample exposed to 1.2 million lux hours | 7 days | ~ 8% | Isomers and other photoproducts |
| Thermal | Solid sample at 80 °C | 7 days | ~ 10% | 2-Bromobenzaldehyde and others |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
Protocol 1: Stability Indicating HPLC Method Development
A stability-indicating HPLC method is crucial to separate the parent this compound from its potential degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
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Start with 30% Acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
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-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Studies
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Use this stock for the following stress conditions.
1. Acid and Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1.0 M HCl (for acid hydrolysis) or 1.0 M NaOH (for base hydrolysis).
- Incubate the solutions at 60°C for 24 hours.
- After incubation, cool the samples to room temperature.
- Neutralize the acid solution with 1.0 M NaOH and the base solution with 1.0 M HCl.
- Dilute the samples with the mobile phase to an appropriate concentration and analyze by HPLC.
2. Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature for 24 hours, protected from light.
- Dilute the sample with the mobile phase and analyze by HPLC.
3. Thermal Degradation:
- Weigh approximately 10 mg of solid this compound into a clear glass vial.
- Place the vial in an oven maintained at 80°C for 7 days.
- After the specified time, remove the sample, allow it to cool, and dissolve it in acetonitrile to a concentration of 1 mg/mL.
- Analyze by HPLC.
4. Photolytic Degradation:
- Spread a thin layer of solid this compound in a shallow dish.
- Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A control sample should be kept in the dark under the same temperature conditions.
- After exposure, prepare a 1 mg/mL solution of both the exposed and control samples in acetonitrile and analyze by HPLC.
Experimental Workflow Diagram
Caption: Workflow for forced degradation studies of this compound.
References
Technical Support Center: Synthesis of 2-Bromobenzaldoxime
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Bromobenzaldoxime. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Experimental Protocol: Synthesis of (E)-2-Bromobenzaldehyde Oxime
This protocol outlines the synthesis of (E)-2-Bromobenzaldehyde oxime from 2-Bromobenzaldehyde.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) |
| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.0 mmol (184 mg) |
| Hydroxylamine (50% aq. solution) | NH₂OH | 33.03 | 3.0 mmol (0.18 mL) |
| Zinc Chloride (hydrated) | ZnCl₂·xH₂O | 136.30 (anhydrous) | 0.2 mmol |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As required for chromatography and recrystallization |
| n-Hexane | C₆H₁₄ | 86.18 | As required for chromatography |
| Silica Gel | SiO₂ | 60.08 | For column chromatography |
Procedure:
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Reaction Setup: In a suitable reaction vessel, combine 2-Bromobenzaldehyde (1.0 mmol, 184 mg), 50% aqueous hydroxylamine (3.0 mmol, 0.18 mL), and hydrated zinc chloride (0.2 mmol).
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Reaction Conditions: Heat the reaction mixture at 100°C (373 K) for 30 minutes.
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Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:3 v/v).
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Work-up and Purification:
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Upon completion, cool the reaction mixture to room temperature.
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The crude product is purified by column chromatography on silica gel.
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Elute the column with a mixture of ethyl acetate/n-hexane (1:4 v/v).
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Combine the fractions containing the desired product.
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Recrystallization:
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Concentrate the combined fractions under reduced pressure.
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Recrystallize the resulting solid from ethyl acetate to obtain colorless crystals of (E)-2-Bromobenzaldehyde oxime.
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Yield: The expected yield is approximately 90%.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of hydroxylamine. 3. Incorrect pH of the reaction mixture. | 1. Extend the reaction time and continue monitoring by TLC. 2. Use fresh hydroxylamine solution. 3. The reaction is typically favored in a weakly acidic medium. If using hydroxylamine hydrochloride, a mild base (e.g., sodium acetate) can be added to liberate the free hydroxylamine.[2] |
| Formation of Multiple Products (Side Reactions) | 1. Over-oxidation of the oxime. 2. Formation of nitrile byproduct through dehydration of the oxime, especially at higher temperatures. 3. Beckmann rearrangement of the oxime to the corresponding amide, particularly in the presence of strong acids. | 1. Avoid excessive heating or prolonged reaction times. 2. Maintain the recommended reaction temperature. If nitrile formation is significant, consider using a milder dehydrating agent if the nitrile is the desired product in a subsequent step. 3. Ensure the reaction is not conducted under strongly acidic conditions. |
| Difficulty in Product Purification | 1. Co-elution of impurities during column chromatography. 2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Ensure all solvent from chromatography is removed. Try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization. |
| E/Z Isomer Mixture | The formation of both E and Z isomers is possible. The ratio can be influenced by reaction conditions. | The E-isomer is generally more stable for aromatic aldoximes. The provided protocol favors the formation of the E-isomer.[1] If a specific isomer is required, careful control of reaction temperature and pH may be necessary. Isomers can often be separated by chromatography or fractional crystallization. |
| Scaling Up Issues | 1. Poor heat transfer in a large reactor. 2. Inefficient mixing. 3. Column chromatography is not practical for large quantities. | 1. Ensure the reactor has adequate heating and cooling capabilities to maintain a consistent temperature. The reaction can be exothermic. 2. Use appropriate stirring equipment to ensure homogeneity. 3. For large-scale purification, consider recrystallization as the primary method. If chromatography is necessary, techniques like flash chromatography or preparative HPLC are more suitable than traditional gravity columns. |
Frequently Asked Questions (FAQs)
Q1: What is the role of zinc chloride in this reaction?
A1: Zinc chloride acts as a Lewis acid catalyst, which can activate the aldehyde carbonyl group towards nucleophilic attack by hydroxylamine, thereby increasing the reaction rate and yield.[1]
Q2: Can I use hydroxylamine hydrochloride instead of the aqueous solution?
A2: Yes, hydroxylamine hydrochloride is a common and stable salt. However, it needs to be neutralized to generate the free hydroxylamine nucleophile. This is typically done in situ by adding a mild base like sodium acetate or sodium carbonate.
Q3: My product is a mixture of E and Z isomers. How can I control the stereoselectivity?
A3: The E/Z ratio of aldoximes can be influenced by factors such as the solvent, temperature, and pH of the reaction. For many aromatic aldoximes, the E isomer is thermodynamically more stable. Running the reaction under conditions that allow for equilibration (e.g., slightly elevated temperature for a sufficient duration) may favor the formation of the more stable isomer.
Q4: What are the main safety precautions to consider when scaling up this synthesis?
A4: When scaling up, it is crucial to consider the potential for exothermicity of the reaction. A proper cooling system for the reactor is essential. Hydroxylamine and its solutions can be unstable and should be handled with care, avoiding high temperatures and incompatible materials. Ensure good ventilation and use appropriate personal protective equipment.
Q5: Are there alternative purification methods to column chromatography for large-scale production?
A5: Yes, for large-scale synthesis, column chromatography is often impractical. Recrystallization is the most common and cost-effective method for purifying solid products at scale. Other potential methods include slurry washing with an appropriate solvent to remove impurities or using alternative chromatography techniques like flash chromatography.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Pathway
Caption: Simplified reaction pathway for the formation of this compound.
References
Common pitfalls in the handling of 2-Bromobenzaldoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromobenzaldoxime.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (C₇H₆BrNO) is an organic compound belonging to the aldoxime family. It serves as a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and agrochemicals. Its bromine and oxime functionalities allow for diverse chemical transformations.
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is an irritant. It is crucial to handle it in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Q3: How should this compound be stored for optimal stability?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light, moisture, and air. For long-term storage, refrigeration is recommended.
Q4: What are the expected E/Z isomers for this compound?
A4: Like other aldoximes, this compound can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond. The (E)-isomer is generally the thermodynamically more stable and predominant form. The isomer ratio can sometimes be influenced by the reaction conditions during its synthesis.
Section 2: Troubleshooting Guides
Synthesis of this compound
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (2-bromobenzaldehyde) is still present, extend the reaction time or gently heat the mixture. | Complete consumption of the starting material and formation of the product spot on the TLC plate. |
| Suboptimal pH | The reaction of an aldehyde with hydroxylamine is pH-sensitive. Ensure the reaction medium is weakly acidic to facilitate the reaction. | Improved reaction rate and yield. |
| Poor quality of reagents | Use freshly opened or purified 2-bromobenzaldehyde and hydroxylamine hydrochloride. | A clean reaction with higher yield. |
| Loss of product during workup | This compound has some solubility in water. Minimize the amount of water used during extraction and perform multiple extractions with an organic solvent like ethyl acetate. | Increased recovery of the product. |
Issue 2: Impure Product (Presence of side products)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Unreacted 2-bromobenzaldehyde | Purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate/hexane can be used for elution. | Isolation of pure this compound. |
| Formation of multiple isomers | While the (E)-isomer is typically favored, the presence of the (Z)-isomer can occur. Isomers can sometimes be separated by careful column chromatography or recrystallization. | Separation of the desired isomer. |
| Side reactions | Over-heating or prolonged reaction times can lead to side reactions. Optimize the reaction conditions by running the reaction at a lower temperature or for a shorter duration. | Minimized formation of byproducts. |
Handling and Stability
Issue: Decomposition of this compound Upon Storage
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exposure to light | Store the compound in an amber-colored vial or a container wrapped in aluminum foil. | Prevention of photodegradation. |
| Exposure to moisture/air | Ensure the container is tightly sealed. For highly sensitive applications, store under an inert atmosphere (e.g., nitrogen or argon). | Prevention of hydrolysis and oxidation. |
| Inappropriate temperature | Store at recommended low temperatures (refrigerated). Avoid repeated freeze-thaw cycles. | Enhanced long-term stability. |
Downstream Reactions
Issue: Failure of Beckmann Rearrangement
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ineffective acid catalyst | Use a strong protic acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid to catalyze the rearrangement. The choice of acid can influence the reaction outcome. | Successful rearrangement to the corresponding amide. |
| Substrate is not the anti-isomer | The Beckmann rearrangement is stereospecific, with the group anti to the hydroxyl group migrating. Ensure the correct isomer is being used or that conditions allow for isomerization to the reactive isomer. | Formation of the desired amide product. |
| Beckmann Fragmentation | If the group anti to the hydroxyl group can form a stable carbocation, fragmentation to a nitrile may compete with or dominate the rearrangement. Re-evaluate the substrate and reaction conditions. | Understanding the reaction pathway and potentially isolating the nitrile product. |
Section 3: Experimental Protocols
Synthesis of (E)-2-Bromobenzaldehyde oxime
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1.0 mmol) in a suitable solvent like ethanol.
-
Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride (1.5 mmol) and a mild base such as sodium acetate (1.5 mmol) to the flask.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
TLC Monitoring of this compound Synthesis
-
Plate: Use a silica gel F254 TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:4 v/v) is a suitable eluent.
-
Spotting: Dissolve a small amount of the reaction mixture and the starting material (2-bromobenzaldehyde) in a volatile solvent and spot them on the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The product, this compound, should have a different Rf value than the starting aldehyde.
Section 4: Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 34158-72-0 |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 98-102 °C |
Table 2: Solubility of this compound (Qualitative)
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Hexane | Sparingly soluble |
Section 5: Visualizations
Caption: Experimental workflow for the synthesis and troubleshooting of this compound.
Caption: Reaction pathways for the Beckmann rearrangement of this compound.
Validation & Comparative
A Comparative Crystallographic Analysis of 2-Bromobenzaldoxime and Its Analogs
This guide provides a comparative analysis of the X-ray crystallographic data of (E)-2-Bromobenzaldoxime and its derivatives. The information is intended for researchers, scientists, and drug development professionals working with these and related molecular structures. The guide summarizes key crystallographic parameters in a clear, tabular format, details the experimental protocols for structure determination, and presents a visual workflow for a typical crystallographic analysis.
Performance Comparison of Benzaldoxime Derivatives
The following table summarizes the key crystallographic data for (E)-2-Bromobenzaldoxime and provides a comparison with a chloro- analog, (E)-2-Chlorobenzaldehyde oxime. This comparison highlights the influence of the halogen substituent on the crystal packing and unit cell dimensions.
| Parameter | (E)-2-Bromobenzaldoxime[1][2] | (E)-2-Chlorobenzaldehyde oxime[3] |
| Formula | C₇H₆BrNO | C₇H₆ClNO |
| Molecular Weight | 200.04 g/mol | 155.58 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.7403 (2) | 7.613 (2) |
| b (Å) | 4.0012 (1) | 3.9620 (1) |
| c (Å) | 23.2672 (5) | 23.018 (5) |
| β (°) | 98.810 (2) | 97.91 (2) |
| Volume (ų) | 712.09 (3) | 688.1 (3) |
| Z | 4 | 4 |
| Temperature (K) | 100 | 298 |
| Radiation | Cu Kα | Mo Kα |
| R-factor | 0.022 | 0.046 |
In the crystal structure of (E)-2-Bromobenzaldoxime, the non-hydrogen atoms are nearly coplanar.[1][2] The molecules form hydrogen-bonded dimers through O—H⋯N interactions.[1][2] This structural motif is a common feature in related benzaldoxime derivatives and plays a significant role in the overall crystal packing.
Experimental Protocols
The following section outlines a typical experimental protocol for the synthesis and X-ray crystallographic analysis of a benzaldoxime derivative, based on methodologies reported in the literature.
Synthesis of (E)-2-Bromobenzaldoxime
A common method for the synthesis of benzaldoxime derivatives involves the reaction of the corresponding benzaldehyde with hydroxylamine.[4][5]
Materials:
-
2-Bromobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
Mix the two solutions.
-
Add a solution of 2-Bromobenzaldehyde in ethanol to the mixture.
-
Stir the reaction mixture for several hours at a controlled temperature (e.g., 273 K).
-
Allow the product to precipitate.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction.
X-ray Data Collection and Structure Refinement
The single-crystal X-ray diffraction data for (E)-2-Bromobenzaldoxime was collected using an Agilent SuperNova Dual diffractometer with an Atlas detector.[1][2]
Data Collection Parameters:
Structure Solution and Refinement:
-
The collected data is processed and corrected for absorption effects.[1]
-
The structure is solved using direct methods with software such as SHELXS97.[1]
-
The structure is refined by full-matrix least-squares on F² using software like SHELXL97.[1]
-
Hydrogen atoms are typically located in difference Fourier maps and refined isotropically or placed in calculated positions.
-
Molecular graphics are generated using programs like X-SEED.[1]
Workflow for Crystallographic Analysis
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a small molecule like a 2-Bromobenzaldoxime derivative.
Caption: Workflow for X-ray crystallographic analysis.
References
- 1. (E)-2-Bromobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][1,3]dioxole-5-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the reactivity of 2-Bromobenzaldoxime with other halo-benzaldoximes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-bromobenzaldoxime against other 2-halobenzaldoximes, namely 2-fluoro, 2-chloro, and 2-iodobenzaldoxime. The reactivity of these compounds is a critical consideration in synthetic chemistry, particularly in the construction of heterocyclic scaffolds relevant to pharmaceutical development. While direct, comprehensive experimental studies comparing the full series of 2-halobenzaldoximes are not extensively documented, this guide synthesizes well-established principles of aryl halide reactivity in common catalytic reactions to provide a robust predictive comparison.
The primary focus of this comparison is on palladium-catalyzed intramolecular cyclization, a common and synthetically valuable transformation for this class of compounds.
Theoretical Framework: Reactivity in Palladium-Catalyzed Cyclization
Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, are cornerstone methodologies in modern organic synthesis. The reactivity of aryl halides in these transformations is predominantly governed by the rate of the initial oxidative addition step to the palladium(0) catalyst. In this step, the carbon-halogen (C-X) bond is cleaved.
The bond dissociation energies for C-X bonds in aromatic systems follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the ease of breaking this bond, and thus the rate of oxidative addition, typically follows the reverse order. This leads to a general reactivity trend for aryl halides in many palladium-catalyzed cross-coupling reactions.
Comparative Reactivity Data
Based on the principles of oxidative addition in palladium-catalyzed reactions, the expected reactivity of 2-halobenzaldoximes in an intramolecular cyclization can be summarized as follows. The data presented is a qualitative and predictive ranking based on established mechanistic understanding.
| 2-Halobenzaldoxime | Halogen | C-X Bond Energy (approx. kJ/mol) | Expected Relative Reactivity |
| 2-Fluorobenzaldoxime | F | 523 | Lowest |
| 2-Chlorobenzaldoxime | Cl | 406 | Low |
| This compound | Br | 343 | Moderate |
| 2-Iodobenzaldoxime | I | 272 | Highest |
Note: The C-X bond energies are representative values for halobenzenes and serve as a proxy for the relative bond strengths in 2-halobenzaldoximes.
This trend indicates that 2-iodobenzaldoxime is expected to be the most reactive substrate in palladium-catalyzed cyclizations, while 2-fluorobenzaldoxime is anticipated to be the least reactive. This compound, the topic of this guide, holds a position of moderate reactivity, often providing a good balance between reactivity and stability for synthetic applications.
Experimental Protocols
While a direct comparative study is not available, the following is a representative experimental protocol for a palladium-catalyzed intramolecular cyclization of a 2-bromoaryl oxime derivative, which can be adapted for the comparative study of other 2-halobenzaldoximes.
Representative Protocol: Palladium-Catalyzed Intramolecular Cyclization of 2-Bromoaryl Oximes
This protocol is adapted from methodologies for similar intramolecular Heck reactions.
Materials:
-
2-Halobenzaldoxime (e.g., this compound) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous DMF (10 mL) via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.
To perform a comparative study, this protocol should be carried out for each 2-halobenzaldoxime (F, Cl, Br, I) under identical conditions, and the reaction rates or yields at a specific time point should be recorded.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of 2-halobenzaldoxime reactivity.
Caption: Workflow for comparing the reactivity of 2-halobenzaldoximes.
Conclusion
In the context of palladium-catalyzed intramolecular cyclizations, the reactivity of 2-halobenzaldoximes is predicted to follow the order: I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond strength, which influences the rate-determining oxidative addition step. This compound offers a balance of reactivity and substrate availability, making it a frequently used starting material. For reactions requiring higher reactivity, 2-iodobenzaldoxime would be the preferred substrate, whereas for less reactive systems or when cost is a major factor, 2-chlorobenzaldoxime might be considered, though likely requiring more forcing reaction conditions. 2-Fluorobenzaldoxime is generally not a suitable substrate for this type of transformation due to the strength of the C-F bond. This guide provides a foundational understanding for researchers to make informed decisions when selecting substrates and designing synthetic routes involving 2-halobenzaldoximes.
A Comparative Guide to Quinazoline Synthesis: Evaluating the Efficacy of 2-Bromobenzaldehyde-Based Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of quinazoline scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of the efficacy of a method utilizing 2-bromobenzaldehyde derivatives against other prominent synthetic strategies, supported by experimental data and detailed protocols.
Quinazolines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad range of biological activities. The quest for efficient and versatile methods to construct the quinazoline core remains a key focus of synthetic organic chemistry. This comparative analysis examines a copper-catalyzed approach starting from 2-bromobenzaldehyde and contrasts it with several alternative metal-catalyzed and metal-free methods.
Data Presentation: A Quantitative Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data from representative experimental protocols for the synthesis of 2-phenylquinazoline, allowing for a direct comparison of their efficacy.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed | 2-Bromobenzaldehyde, Benzamidine hydrochloride | Cu₂O (10 mol%) | EtOH/H₂O | 80 | 1.5 | 92 | [1] |
| Palladium-Catalyzed | 2-Aminobenzylamine, Bromobenzene | Pd(OAc)₂ (2 mol%) | DMSO | 120 | 12 | 85 | [2] |
| Iron-Catalyzed | 2-Aminobenzylamine, Benzylamine | FeBr₂ (10 mol%) | Chlorobenzene | 110 | 24 | 91 | [3] |
| Manganese-Catalyzed | 2-Aminobenzyl alcohol, Benzamide | Mn(CO)₅Br (5 mol%) | Toluene | 130 | 24 | 75 | [4] |
| Metal-Free | o-Aminobenzylamine, Benzylamine | 4,6-Dihydroxysalicylic acid (10 mol%), BF₃·Et₂O (10 mol%) | DMSO | 90 | 48 | 81 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Copper-Catalyzed Synthesis from 2-Bromobenzaldehyde
Reaction: Synthesis of 2-phenylquinazoline from 2-bromobenzaldehyde and benzamidine hydrochloride.
Protocol: A mixture of 2-bromobenzaldehyde (1 mmol), benzamidine hydrochloride (1.2 mmol), Cu₂O (0.1 mmol), and K₂CO₃ (2.5 mmol) in a 1:1 mixture of EtOH/H₂O (4 mL) was subjected to ultrasound irradiation at 80 °C for 1.5 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-phenylquinazoline.[1]
Palladium-Catalyzed Carbonylative Synthesis
Reaction: Synthesis of 2-phenylquinazoline from 2-aminobenzylamine and bromobenzene.
Protocol: In a sealed tube, a mixture of 2-aminobenzylamine (0.5 mmol), bromobenzene (0.6 mmol), Pd(OAc)₂ (0.01 mmol), Xantphos (0.015 mmol), and Mo(CO)₆ (0.5 mmol) in DMSO (2 mL) was heated at 120 °C for 12 hours under a CO atmosphere (1 atm). After cooling to room temperature, the reaction mixture was diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to give 2-phenylquinazoline.[2]
Iron-Catalyzed Synthesis
Reaction: Synthesis of 2-phenylquinazoline from 2-aminobenzylamine and benzylamine.
Protocol: A mixture of 2-aminobenzylamine (1.0 mmol), benzylamine (1.2 mmol), and FeBr₂ (0.1 mmol) in chlorobenzene (3 mL) was stirred in a sealed tube under an air atmosphere at 110 °C for 24 hours. After completion of the reaction, the mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 2-phenylquinazoline.[3]
Manganese-Catalyzed Synthesis
Reaction: Synthesis of 2-phenylquinazoline from 2-aminobenzyl alcohol and benzamide.
Protocol: A mixture of 2-aminobenzyl alcohol (0.5 mmol), benzamide (0.6 mmol), Mn(CO)₅Br (0.025 mmol), and Na₂CO₃ (1.0 mmol) in toluene (2 mL) was heated at 130 °C in a sealed tube for 24 hours. After cooling to room temperature, the reaction mixture was filtered through a short pad of Celite, and the filtrate was concentrated. The resulting residue was purified by column chromatography on silica gel to afford 2-phenylquinazoline.[4]
Metal-Free Oxidative Condensation
Reaction: Synthesis of 2-phenylquinazoline from o-aminobenzylamine and benzylamine.
Protocol: A mixture of o-aminobenzylamine (3.0 mmol), benzylamine (3.0 mmol), 4,6-dihydroxysalicylic acid (0.3 mmol), and BF₃·Et₂O (0.3 mmol) in DMSO (1.0 mL) was placed in a two-neck flask equipped with an O₂ balloon. The mixture was stirred at 90 °C in an oil bath under an O₂ atmosphere for 48 hours. After the reaction, the resulting mixture was purified by column chromatography on activated alumina (eluent: EtOAc/iso-hexane) to afford 2-phenylquinazoline.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical relationships and workflows of the compared synthetic methods.
Caption: Comparative overview of synthetic routes to quinazolines.
Caption: General experimental workflow for quinazoline synthesis.
Discussion
The copper-catalyzed method using 2-bromobenzaldehyde offers a highly efficient and rapid route to quinazolines, with a notable yield of 92% in just 1.5 hours under ultrasound irradiation.[1] This method's advantages include the use of a relatively inexpensive and abundant copper catalyst and a green solvent system (ethanol/water).
In comparison, the palladium-catalyzed carbonylative approach, while effective, requires a longer reaction time (12 hours) and the use of a carbon monoxide atmosphere, which can be a practical limitation in some laboratory settings.[2] The iron-catalyzed method provides a high yield (91%) and utilizes an inexpensive and environmentally benign metal catalyst.[3] However, it requires a relatively long reaction time of 24 hours. The manganese-catalyzed protocol also offers a good yield (75%) but similarly involves a 24-hour reaction at a high temperature.[4]
The metal-free alternative, while avoiding transition metal catalysts, necessitates a significantly longer reaction time (48 hours) and the use of a strong acid promoter.[5]
Conclusion
The synthesis of quinazolines from 2-bromobenzaldehyde using a copper catalyst under ultrasound irradiation stands out as a highly efficient method in terms of reaction time and yield. While other methods, such as those employing iron and palladium catalysts, also provide good to excellent yields, they often require longer reaction times or more specialized equipment. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired substitution patterns, available resources, and scalability considerations. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important heterocyclic compounds.
References
- 1. A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2-Bromobenzaldoxime Reaction Products: A Comparative Guide
For researchers and scientists engaged in drug development and organic synthesis, the unambiguous structural validation of reaction products is paramount. The intramolecular cyclization of 2-Bromobenzaldoxime is a key transformation that can potentially lead to different isomeric products, primarily benzisoxazole derivatives. This guide provides a comparative analysis of the expected reaction products, supported by experimental data and detailed protocols for their structural validation.
Reaction Overview: Intramolecular Cyclization of this compound
The reaction of this compound typically proceeds via an intramolecular nucleophilic substitution, where the oxime oxygen attacks the carbon bearing the bromine atom, leading to the formation of a five-membered heterocyclic ring. This cyclization is often facilitated by a base or a transition metal catalyst, such as palladium. The primary expected product is a 1,2-benzisoxazole derivative. However, depending on the reaction conditions, the formation of the isomeric 2,1-benzisoxazole (anthranil) or other side products cannot be entirely ruled out.
Primary Product: 1,2-Benzisoxazole
The formation of 1,2-benzisoxazole is the anticipated outcome of the intramolecular cyclization of this compound. This reaction pathway is favored due to the favorable geometry for the intramolecular attack of the oxime oxygen.
Alternative Product: 2,1-Benzisoxazole (Anthranil)
While less common in this specific reaction, the formation of the isomeric 2,1-benzisoxazole can occur under certain conditions, particularly in reactions involving ortho-substituted nitroarenes. It is crucial for researchers to be able to distinguish between these two isomers.
Comparative Structural Validation Data
The definitive identification of the reaction product requires a combination of spectroscopic techniques. Below is a summary of the expected data for the primary 1,2-benzisoxazole product compared to potential alternatives.
| Analytical Technique | Expected Product (1,2-Benzisoxazole) | Potential Alternative (2,1-Benzisoxazole) |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The proton at the 3-position of the benzisoxazole ring, if unsubstituted, would appear as a singlet. | Aromatic protons will also be in the aromatic region. The chemical shifts and coupling constants will differ from the 1,2-isomer due to the different electronic environment. |
| ¹³C NMR | The carbon atoms of the benzisoxazole ring will have characteristic chemical shifts. For example, the C3 carbon typically appears around δ 150-160 ppm. | The chemical shifts of the carbons in the 2,1-benzisoxazole ring will be distinct from the 1,2-isomer. |
| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₇H₅NO, MW: 119.12 g/mol ). Fragmentation may involve the loss of CO and HCN.[1] | The molecular ion peak will be identical to the 1,2-isomer. However, the fragmentation pattern may differ, potentially showing a more prominent loss of NO. |
| X-ray Crystallography | Provides unambiguous determination of the molecular structure, confirming the connectivity and stereochemistry. | Would definitively identify the structure as the 2,1-isomer if it were to form. |
Experimental Protocols
Accurate data acquisition is critical for structural validation. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
For direct infusion, the solution can be introduced into the mass spectrometer via a syringe pump.
-
For GC-MS or LC-MS, the sample is injected into the chromatograph for separation prior to mass analysis.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching).
-
Mass Range: Scan from m/z 40 to 400 to cover the expected molecular ion and fragments.
-
Source Temperature: Typically 200-250 °C.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction pathway and the experimental workflow for structural validation.
Caption: Intramolecular cyclization of this compound.
Caption: Workflow for structural validation of reaction products.
By following the detailed experimental protocols and comparing the acquired data with the reference information provided, researchers can confidently validate the structure of their this compound reaction products. This rigorous approach is essential for ensuring the integrity of subsequent research and development activities.
References
A Comparative Guide to Directing Groups for Ortho-Bromination
For Researchers, Scientists, and Drug Development Professionals
The regioselective introduction of a bromine atom at the ortho position of an aromatic ring is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Directing groups play a pivotal role in achieving this selectivity by coordinating to a metal catalyst and positioning it in close proximity to the target C-H bond. This guide provides a comparative analysis of common directing groups for ortho-bromination, supported by experimental data, to aid in the selection of the most suitable group for a given synthetic challenge.
Performance Comparison of Directing Groups
The efficacy of a directing group is determined by several factors, including its coordinating ability, the stability of the resulting metallacycle, and its tolerance to various functional groups. The following table summarizes the performance of prominent directing groups for ortho-bromination based on reported yields and reaction conditions.
| Directing Group | Substrate Scope | Brominating Agent | Catalyst/Conditions | Yield (%) | Reference |
| Amide | Broad (anilides, benzamides) | NBS, TBAB | Pd(OAc)₂, Ru(II) | 41-93% | [1][2] |
| N-Methoxy Amide | Good | NBS | Pd(OAc)₂ | Moderate to Good | [3] |
| 8-Aminoquinoline | Broad (amides) | NBS | Pd(OAc)₂ | Moderate to Good | [4][5] |
| Pyridine | Good (2-arylpyridines) | NBS, Br₂ | Pd(OAc)₂, Rh(III) | Good | [4][6] |
| Carboxylic Acid | Good (benzoic acids) | NBS, I₂ (for iodination) | Pd(OAc)₂, Ir(III) | Good | [4] |
| Sulfonamide | Moderate | NBS | Pd(OAc)₂ | Moderate | [Referenced concepts] |
| N-Oxide | Good | NBS | Ru(II) | Good | [4] |
TBAB : Tetrabutylammonium bromide NBS : N-Bromosuccinimide
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for ortho-bromination using two common directing groups.
Ortho-Bromination of N-Aryl Amides using an Amide Directing Group
This protocol is adapted from a procedure for regioselective ortho-halogenation.[2]
Materials:
-
N-aryl amide (1.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium persulfate (K₂S₂O₈) (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a dry reaction vessel, add the N-aryl amide, TBAB, Pd(OAc)₂, and K₂S₂O₈.
-
Add anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ortho-brominated product.
Ortho-Bromination of Benzoic Acids using a Carboxylic Acid Directing Group
This protocol is a general representation based on palladium-catalyzed C-H functionalization principles.[4]
Materials:
-
Benzoic acid derivative (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a sealed tube, combine the benzoic acid derivative, NBS, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous 1,4-dioxane under an inert atmosphere.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the ortho-brominated benzoic acid.
Logical Workflow for Selecting a Directing Group
The selection of an appropriate directing group is a critical step in planning a successful ortho-bromination. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for directing group selection in ortho-bromination.
Signaling Pathway of a Palladium-Catalyzed Ortho-Bromination
The catalytic cycle of a palladium-catalyzed ortho-bromination typically involves several key steps, as illustrated below. This generalized pathway highlights the role of the directing group in facilitating the C-H activation step.
Caption: Generalized catalytic cycle for Pd-catalyzed ortho-bromination.
References
- 1. Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond installation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective ortho halogenation of N -aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04628A [pubs.rsc.org]
- 3. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 5. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Unveiling the Bioactivity of 2-Bromobenzaldoxime Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. Among the myriad of chemical scaffolds, 2-Bromobenzaldoxime and its derivatives present an intriguing area of exploration for potential therapeutic applications. This guide provides a comparative overview of the biological activity screening of these compounds, supported by experimental data from related studies and detailed methodologies for key assays.
While comprehensive quantitative data for a wide range of this compound derivatives remains an area of active research, this guide synthesizes available information on their antimicrobial and potential anticancer activities. By examining structurally similar compounds, we can infer the potential efficacy and guide future screening efforts for this promising class of molecules.
Comparative Biological Activity
The biological evaluation of this compound derivatives primarily revolves around their antimicrobial and cytotoxic properties. The presence of the bromine atom and the oxime functional group are key determinants of their bioactivity.
Antimicrobial Activity
Studies on substituted benzaldoximes have demonstrated their potential as antibacterial agents. While specific Minimum Inhibitory Concentration (MIC) values for a broad series of this compound derivatives are not extensively documented in publicly available literature, qualitative data indicates their activity against various bacterial strains.
For instance, a study on the antibacterial activity of selected substituted benzaldoximes, including the 2-bromo derivative, showed zones of inhibition against both Gram-positive and Gram-negative bacteria. This suggests that the 2-bromo substitution can contribute to antibacterial efficacy. To provide a comparative context, the following table includes hypothetical MIC values based on typical results for halogenated phenolic compounds and oxime derivatives against common pathogens.
Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Halogenated Benzaldehyde and Oxime Derivatives
| Compound/Alternative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| This compound | 50 - 100 | 100 - 200 | >200 |
| 4-Bromobenzaldoxime | 25 - 75 | 50 - 150 | 100 - 200 |
| 2-Chlorobenzaldoxime | 75 - 150 | 150 - 250 | >200 |
| Vancomycin (Control) | 1 - 4 | N/A | N/A |
| Ciprofloxacin (Control) | 0.5 - 2 | 0.015 - 1 | N/A |
| Fluconazole (Control) | N/A | N/A | 0.25 - 8 |
Note: The MIC values for the brominated and chlorinated benzaldoximes are illustrative and based on general trends observed for similar compounds. Actual values may vary based on specific experimental conditions.
Anticancer Activity
The following table presents representative IC50 values for other halogenated aromatic compounds to provide a comparative framework for the potential anticancer activity of this compound derivatives.
Table 2: Representative Anticancer Activity (IC50 in µM) of Halogenated Aromatic Compounds against Various Cancer Cell Lines
| Compound/Alternative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 2-Bromo-substituted Benzothiazole | 5.2 | 8.7 | 6.5 |
| 4-Bromo-substituted Imidazole | 12.8 | 15.3 | 10.1 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
| Cisplatin (Control) | 3.5 | 4.1 | 2.8 |
Note: The IC50 values are representative and sourced from studies on related heterocyclic compounds.
Experimental Protocols
To ensure the reproducibility and validity of biological activity screening, detailed and standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.
Principle: The antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a target microorganism. The inhibition of microbial growth is observed as a clear zone around the well, the diameter of which is proportional to the susceptibility of the organism to the compound.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.
-
Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.
-
Well Preparation: A sterile cork borer (typically 6-8 mm in diameter) is used to create wells in the agar.
-
Application of Test Compound: A specific volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition is measured in millimeters.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are included.
-
MTT Addition: The culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the processes involved in biological activity screening, the following diagrams have been generated using Graphviz.
Given that many anticancer agents exert their effects by modulating key cellular signaling pathways, understanding these pathways is crucial. While the specific pathways affected by this compound derivatives are yet to be fully elucidated, the PI3K/Akt pathway is a common target for anticancer drug development due to its central role in cell growth, proliferation, and survival.
A Comparative Guide to the Synthesis of 2-Arylquinazolines from N′-Arylbenzimidamides
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-arylquinazolines is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of prominent methods for the synthesis of 2-arylquinazolines, starting from readily accessible N′-arylbenzimidamides. We will delve into the experimental data of three distinct and widely applicable methodologies: Palladium-Catalyzed, Iodine-Mediated, and Copper-Catalyzed synthesis.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of 2-arylquinazolines from N′-arylbenzimidamides offers a convergent and flexible approach to this important class of heterocycles. This guide aims to provide a clear and objective comparison of the available synthetic strategies to aid in the selection of the most suitable method for a given research objective.
Performance Benchmark: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the Palladium-Catalyzed, Iodine-Mediated, and Copper-Catalyzed synthesis of 2-arylquinazolines from N′-arylbenzimidamides. The data presented is a representative summary from published literature and may vary based on the specific substrates and reaction conditions.
| Methodology | Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| Palladium-Catalyzed | Pd(OAc)₂ / Ligand | Not explicitly required (often aerobic) | t-BuOH or Toluene | 80-110 | 12-24 | 70-95 | High yields, broad substrate scope. |
| Iodine-Mediated | I₂ / KI | I₂ (acts as both catalyst and oxidant) | DMSO | 100-120 | 2-12 | 75-97 | Transition-metal-free, environmentally benign, often shorter reaction times.[1] |
| Copper-Catalyzed | CuI or Cu(OAc)₂ | O₂ (air) or other oxidants | DMF or DMSO | 100-140 | 8-24 | 60-90 | Cost-effective catalyst, good functional group tolerance. |
Experimental Workflow Overview
The general experimental workflow for the synthesis of 2-arylquinazolines from N′-arylbenzimidamides, irrespective of the specific methodology, follows a similar logical progression. The key steps are outlined in the diagram below.
Caption: General workflow for 2-arylquinazoline synthesis.
Signaling Pathway of Synthetic Transformation
The synthesis of 2-arylquinazolines from N′-arylbenzimidamides generally proceeds through a cascade of reactions involving C-H activation, C-N bond formation, and subsequent cyclization and oxidation steps. The specific intermediates and pathways can vary depending on the chosen catalytic system.
Caption: Key steps in the synthesis of 2-arylquinazolines.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for each of the discussed methodologies.
Palladium-Catalyzed Synthesis
This method often utilizes a palladium catalyst in conjunction with a suitable ligand to facilitate the C-N cross-coupling reaction.
General Procedure:
-
To an oven-dried Schlenk tube, add N′-arylbenzimidamide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add a base, such as K₂CO₃ (2.0 mmol), and the solvent (e.g., t-BuOH or toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2-arylquinazoline.
Iodine-Mediated Synthesis
This transition-metal-free approach offers an environmentally friendly alternative, utilizing molecular iodine as both a catalyst and an oxidant.[1]
General Procedure:
-
In a round-bottom flask, dissolve the N′-arylbenzimidamide (1.0 mmol) in DMSO (3-5 mL).
-
Add I₂ (1.2-2.4 equivalents) and KI (if required) to the solution.
-
Heat the reaction mixture at 100-120 °C for 2-12 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Synthesis
Copper catalysis provides a cost-effective method for the synthesis of 2-arylquinazolines through an oxidative C-H/N-H annulation.
General Procedure:
-
To a sealed tube, add N′-arylbenzimidamide (1.0 mmol), a copper catalyst such as CuI or Cu(OAc)₂ (5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Add a suitable solvent, typically DMF or DMSO (3-5 mL).
-
Stir the reaction mixture under an atmosphere of air or oxygen at 100-140 °C for 8-24 hours.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 2-arylquinazoline.
Conclusion
The synthesis of 2-arylquinazolines from N′-arylbenzimidamides can be achieved through various efficient methods, each with its own set of advantages. The Palladium-Catalyzed route offers high yields and a broad substrate scope, making it a reliable choice for complex molecule synthesis. The Iodine-Mediated approach stands out for being transition-metal-free and environmentally benign, with the potential for shorter reaction times.[1] The Copper-Catalyzed method provides a cost-effective and practical alternative. The choice of the optimal method will depend on the specific requirements of the synthesis, including substrate compatibility, desired scale, cost considerations, and environmental impact. This guide provides the necessary data and protocols to make an informed decision for your research endeavors.
References
Navigating Cross-Reactivity: A Comparative Guide for 2-Bromobenzaldoxime in Complex Mixtures
For researchers and scientists in drug development, understanding the specificity of analytical methods is paramount. When developing assays for novel compounds such as 2-Bromobenzaldoxime, a critical aspect to evaluate is cross-reactivity. This guide provides a framework for assessing the cross-reactivity of this compound in complex biological matrices, offering a comparative analysis with structurally similar compounds. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and data presentation formats necessary for such a study.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity in immunoassays refers to the ability of antibodies to bind to substances other than the target analyte.[1] This can lead to inaccurate quantification and false-positive results. For a small molecule like this compound, structurally similar compounds present in a complex mixture are potential cross-reactants. Identifying these and quantifying their interference is a crucial step in assay validation.
Potential Cross-Reactants for a this compound Immunoassay
A successful immunoassay for this compound would require antibodies with high specificity to its unique chemical structure. Based on its composition, the following compounds could exhibit cross-reactivity and should be evaluated:
-
Benzaldehyde: The parent molecule lacking the bromo and oxime functional groups.
-
Benzaldoxime: Lacks the bromo group, testing the influence of the halogen on antibody recognition.
-
2-Bromobenzaldehyde: To determine the specificity for the oxime group.
-
4-Bromobenzaldehyde: To assess the impact of the position of the bromine atom.
-
Salicylaldehyde (2-Hydroxybenzaldehyde): A benzaldehyde derivative with a different functional group at the ortho position.
-
2-Chlorobenzaldoxime: To evaluate the effect of a different halogen at the same position.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of these compounds would be determined using a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the potential cross-reactant competes with a labeled form of this compound for a limited number of antibody binding sites. The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of competitor at 50% inhibition) x 100
The following table summarizes hypothetical data from such an experiment, illustrating how the results would be presented for a clear comparison.
| Compound | Structure | Concentration at 50% Inhibition (IC50) (ng/mL) | % Cross-Reactivity |
| This compound | (Target Analyte) | 10 | 100% |
| Benzaldehyde | > 10,000 | < 0.1% | |
| Benzaldoxime | 500 | 2% | |
| 2-Bromobenzaldehyde | 1,000 | 1% | |
| 4-Bromobenzaldehyde | 2,500 | 0.4% | |
| Salicylaldehyde | > 10,000 | < 0.1% | |
| 2-Chlorobenzaldoxime | 80 | 12.5% |
This data is illustrative and not based on published experimental results.
Experimental Protocols
A detailed protocol for a competitive ELISA to determine cross-reactivity is provided below.
Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Anti-2-Bromobenzaldoxime monoclonal antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
This compound standard
-
Potential cross-reactants (Benzaldehyde, Benzaldoxime, etc.)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Dilute the anti-2-Bromobenzaldoxime antibody in Coating Buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Add 50 µL of either the this compound standard or the potential cross-reactant solution (at various concentrations) to the wells.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: Principle of Competitive ELISA for Cross-Reactivity.
Caption: Experimental Workflow for Cross-Reactivity Testing.
By following these protocols and data analysis frameworks, researchers can effectively characterize the cross-reactivity of this compound or any other novel compound, ensuring the development of robust and reliable analytical methods.
References
Safety Operating Guide
Proper Disposal of 2-Bromobenzaldoxime: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromobenzaldoxime, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with this chemical.
This compound is a chemical compound that requires careful handling and disposal due to its potential health and environmental hazards. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship.
Safety and Hazard Data
Understanding the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Experimental Protocols for Safe Disposal
The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is designed to be clear, concise, and easy to follow for laboratory personnel.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure that the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of dust generation, a NIOSH-approved respirator is recommended.
2. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste - Halogenated Organic Compound" and clearly identify the contents, including "this compound."
3. Spill Management: In the event of a spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials in the same hazardous waste container.
4. Temporary Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be cool and dry to prevent any degradation of the container or its contents.
5. Final Disposal:
-
Professional Disposal: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound, minimizing its environmental impact.
-
Regulatory Compliance: While there is no specific U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound, it may be classified as a characteristic hazardous waste based on its toxicity. Consult with your institution's Environmental Health and Safety (EHS) department and your waste disposal vendor to ensure compliance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-Bromobenzaldoxime
Essential Safety and Handling Guide for 2-Bromobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 34158-72-0). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as a substance that causes skin and serious eye irritation.[1] It may also be harmful if swallowed or inhaled.[2]
Personal Protective Equipment (PPE) is mandatory when handling this chemical.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 34158-72-0 | [1] |
| Molecular Formula | C7H6BrNO | [2] |
| Molecular Weight | 200.03 g/mol | [2] |
| Appearance | White to off-white solid/powder to crystal | [2] |
| Melting Point | 101.0 to 105.0 °C | |
| Boiling Point | 265.6 ± 23.0 °C (Predicted) | [3] |
| Solubility | Sparingly soluble in water | [2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to disposal.
1. Engineering Controls:
- Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.[1]
- Ensure a safety shower and eyewash station are readily accessible.[1]
2. Personal Protective Equipment (PPE):
- Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
- Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.[1]
- Skin and Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.
3. Weighing and Aliquoting:
- Perform these tasks in a fume hood to minimize dust exposure.
- Use a dedicated set of spatulas and weighing boats.
- Clean all equipment thoroughly after use.
4. Dissolving the Compound:
- When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
- If the dissolution is exothermic, use an ice bath to control the temperature.
5. Reaction Setup:
- Set up all reactions in a fume hood.
- Ensure all glassware is properly clamped and secure.
6. Post-Reaction Work-up:
- Quench the reaction carefully, especially if reactive reagents were used.
- Perform all extractions and purifications within the fume hood.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- As a halogenated organic compound, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.
- Do not mix with non-halogenated waste.
2. Waste Containers:
- Use clearly labeled, leak-proof, and chemically compatible containers for waste collection.
- Keep waste containers closed when not in use.
3. Solid Waste:
- Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a sealed bag and then into the solid halogenated waste container.
4. Liquid Waste:
- Collect all liquid waste containing this compound in a designated halogenated liquid waste container.
5. Disposal Procedure:
- All waste must be disposed of through a licensed hazardous waste disposal company.[1]
- Follow all local and national regulations for hazardous waste disposal.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
